Product packaging for C6 Ceramide(Cat. No.:CAS No. 124753-97-5)

C6 Ceramide

Cat. No.: B043510
CAS No.: 124753-97-5
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-QFWQFVLDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C6 ceramide (N-Hexanoyl-D-erythro-sphingosine) is a cell-permeable, short-chain analog of endogenous ceramide, a central lipid second messenger in the sphingolipid signaling pathway. This compound is a critical research tool for elucidating the role of ceramide in mediating cellular stress responses, particularly the induction of apoptosis, cell cycle arrest, and senescence. Its mechanism of action involves the modulation of key cellular targets, including the activation of protein phosphatases (e.g., PP1 and PP2A) and protein kinases (e.g., PKCζ), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation. Researchers extensively utilize this compound in oncology studies to investigate its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, exploring its potential as a chemotherapeutic sensitizer. Its shorter acyl chain confers enhanced solubility and cellular uptake compared to long-chain natural ceramides, making it a highly practical and effective agent for in vitro models. This product is intended for use in fundamental cell biology, signal transduction research, and drug discovery applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO3 B043510 C6 Ceramide CAS No. 124753-97-5

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-QFWQFVLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924923
Record name N-Hexanoylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124753-97-5
Record name N-Hexanoylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexanoylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEXANOYLSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

C6 Ceramide and Cellular Homeostasis Regulation

Modulation of Cell Proliferation and Growth

C6 ceramide demonstrates significant antiproliferative effects across a range of cell types, positioning it as a key regulator of cell growth. nih.govmdpi.com Its ability to inhibit cell proliferation is a cornerstone of its function in maintaining tissue homeostasis and is a primary focus of its investigation as a potential anti-cancer agent. nih.govnih.gov

Research has consistently shown that this compound can inhibit the proliferation of various cancer cells. For instance, exosomes derived from multiple myeloma (MM) cells treated with this compound were found to significantly inhibit the proliferation of both MM cells and endothelial cells. nih.gov This suggests that this compound can alter the intercellular communication mediated by exosomes to suppress tumor growth and angiogenesis. nih.gov Similarly, this compound has been observed to inhibit the motility of anaplastic thyroid carcinoma cells, a key factor in preventing metastasis and tumor progression. tottori-u.ac.jp In studies involving human hepatocarcinoma cells, synthetic ceramides (B1148491) were also found to significantly inhibit cell proliferation in a concentration-dependent manner. nih.gov The antiproliferative action of this compound has been noted in canine mammary cancer and is considered a key aspect of its tumor suppressor potential. nih.gov

A primary mechanism through which this compound inhibits cell proliferation is by inducing cell cycle arrest, effectively halting the progression of cells through the various phases of division. researchgate.netnih.gov This arrest prevents the replication of DNA and the subsequent creation of daughter cells, thereby controlling population growth. nih.gov The specific phase of the cell cycle that is arrested can vary depending on the cell type and the cellular context. uliege.be

One of the most frequently observed effects of this compound is the induction of cell cycle arrest in the G0/G1 phase. researchgate.netnih.gov In a study using Molt-4 leukemia cells, the addition of exogenous C6-ceramide caused a dramatic arrest in the G0/G1 phase, an effect comparable to that of serum withdrawal, which is known to halt cell proliferation. researchgate.netnih.gov This arrest is a critical checkpoint for the cell to determine whether to proceed with division. frontiersin.org In human hepatocarcinoma cells, C2-ceramide, another short-chain ceramide, also induced cell cycle arrest in the G1 phase. nih.gov This effect was associated with an accumulation of the p21 protein and a reduction in cyclin D1, key regulators of the G1 checkpoint. nih.gov Similarly, in human arterial endothelial cells, C2-ceramide caused G1 cell-cycle arrest through the downregulation of cyclin A protein expression. nih.gov

This compound can also modulate the transition from the G1 to the S phase of the cell cycle. The G1/S checkpoint ensures that the cell is ready for DNA synthesis. In some cancer cells, treatment with low concentrations of agents like cycloheximide (B1669411) can cause a blockade at both the G1 and S phases. nih.gov While not a direct study of this compound, this highlights the G1/S transition as a key regulatory point. Viral infections can also manipulate this checkpoint, with some viruses inducing G1/S phase arrest to enhance their own replication, a process often involving the p53 pathway. nih.gov this compound's ability to induce a G1 arrest effectively prevents cells from entering the S phase, thus blocking the G1/S transition. uliege.benih.gov

In addition to G1 arrest, this compound can induce a cell cycle block in the G2 phase. nih.gov In a study on rhabdomyosarcoma (RMS) cell lines, the application of C6-ceramide led to a G2 arrest. nih.gov This arrest was dependent on the rapid induction of the p21Cip1/Waf1 protein, a cyclin-dependent kinase inhibitor. nih.gov Interestingly, some studies have reported a dual blockade. For example, in human colon carcinoma cells, C6-ceramide was found to induce a double block in the G1 and G2 phases, leading to an emptying of the S phase. uliege.be

Cell Cycle Arrest Mechanisms

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide variety of cell types. nih.govnih.govfrontiersin.orgnih.gov This function is central to its role as a tumor suppressor lipid and is a major reason for its investigation in cancer therapy. nih.govnih.gov The apoptotic process initiated by this compound involves a cascade of molecular events that lead to controlled cellular dismantling and elimination.

In human astrocytoma (glioblastoma) cells, C6-ceramide treatment was shown to effectively induce apoptosis, leading to approximately 65% cell death. nih.gov This process was confirmed to be p53-dependent and was accompanied by DNA fragmentation and caspase-3 activation. nih.gov Similarly, in breast cancer cells, C6-ceramide treatment resulted in a significant increase in apoptosis, characterized by the cleavage of caspase-3 and PARP, a greater than 70% increase in Annexin-V positive cells, and a shift in the Bax:Bcl-2 ratio to favor apoptosis. nih.gov

The apoptotic signaling triggered by this compound often involves the activation of caspases, a family of proteases that execute the cell death program. frontiersin.org In chronic myelogenous leukemia (CML) cells, C6-ceramide was found to induce apoptosis through the cleavage of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. nih.gov This activation of caspase-8 occurred alongside the activation of the c-JUN N-Terminal Kinase (JNK) stress signaling pathway. nih.gov In rice protoplasts, this compound-induced programmed cell death was also linked to a significant increase in the activity of caspase-3-like proteases. frontiersin.org

Mitochondria play a crucial role in the apoptotic process induced by this compound. Treatment of breast cancer cells with C6-ceramide led to mitochondrial membrane depolarization. nih.gov In rice protoplasts, this compound treatment resulted in an accumulation of ceramide in the mitochondria and a rapid increase in intracellular calcium, both of which are critical events in the induction of programmed cell death. frontiersin.org

Research Findings on this compound Effects

This compound and Cell Cycle Arrest

Caspase-Dependent Pathways

A central mechanism through which this compound induces apoptosis is the activation of caspase-dependent pathways. nih.gov Caspases, a family of cysteine proteases, are key executioners of apoptosis. researchgate.net this compound has been shown to initiate a cascade of these proteases, leading to the systematic dismantling of the cell. nih.govnih.gov This activation involves both initiator caspases, which start the apoptotic signal, and effector caspases, which carry out the widespread proteolysis of cellular components. nih.govresearchgate.net

Effector caspase-3 is a critical executioner caspase in the apoptotic process, and its activation is a frequent outcome of this compound treatment. nih.govresearchgate.net In chronic myelogenous leukemia (CML)-derived K562 cells, this compound treatment leads to the activation of Caspase-3. nih.gov The essential role of this caspase is highlighted by the fact that a specific Caspase-3 inhibitor, Z-DEVD-FMK, can protect K562 cells from this compound-induced apoptosis. nih.gov Similarly, studies in rice protoplasts have shown that this compound treatment causes a significant, four-fold increase in caspase-3-like protease activity within 6 hours. nih.govfrontiersin.org This activation was preventable by a caspase-3 specific inhibitor, demonstrating that this compound-induced programmed cell death in this system requires caspase activity. nih.govfrontiersin.org The activation of caspase-3 is often confirmed by observing the cleavage of its downstream substrates, such as PARP. nih.govresearchgate.net

Table 1: Research Findings on this compound-Induced Caspase-3 Activation
Cell/System TypeObservationInhibitor EffectSource
K562 (Chronic Myelogenous Leukemia)C6-ceramide promotes activation of Caspase-3.Caspase-3 inhibitor Z-DEVDFMK protects cells from apoptosis. nih.gov
Rice (Oryza sativa) ProtoplastsCaspase-3 like protease activity increased about four-fold at 6 hours post-treatment.Caspase-3 specific inhibitor (Ac-DEVD-CHO) decreased this compound-induced cell death. nih.govfrontiersin.org
T cell linesCeramide induction leads to downstream caspase-3 activation following activation of initiator caspases.Not specified for caspase-3 directly, but upstream caspase knockdown blocked apoptosis. nih.gov

This compound also engages the extrinsic apoptotic pathway through the activation of initiator caspase-8. nih.gov In K562 cells, treatment with this compound induces the cleavage, and thus activation, of both caspase-8 and caspase-9. nih.govresearchgate.net However, further investigation revealed that only a caspase-8 inhibitor, and not a caspase-9 inhibitor, could protect the cells from apoptosis, indicating that the extrinsic pathway mediated by caspase-8 is essential for this compound-induced cell death in this context. nih.govresearchgate.net In other cellular systems, such as T cell lines, ceramide has been shown to induce a sequential activation of caspase-2 and then caspase-8, both acting upstream of the mitochondria. nih.gov This suggests a potential regulatory role for caspase-2 on caspase-8 activity in response to ceramide. nih.gov

Table 2: Research Findings on this compound-Induced Caspase-8 Activation
Cell/System TypeObservationKey FindingSource
K562 (Chronic Myelogenous Leukemia)C6-ceramide induces cleavage and activation of Caspase-8.Caspase-8 is required for C6-ceramide-induced apoptosis, indicating reliance on the extrinsic pathway. nih.govresearchgate.net
T cell linesCeramide induces sequential activation of caspase-2 and caspase-8 upstream of mitochondria.Caspase-2 acts upstream of caspase-8 in ceramide-induced apoptosis. nih.gov

The cleavage of Poly(ADP)-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair, is considered a hallmark of apoptosis. nih.govnih.gov PARP is a primary substrate for activated caspase-3. nih.govjyi.org Following treatment with this compound, the activation of caspase-3 leads to the proteolytic cleavage of the full-length PARP (approximately 116 kDa) into an 85 kDa fragment. nih.govnih.govjyi.org This event has been clearly demonstrated in K562 cells, where Western blot analysis showed PARP cleavage upon treatment with this compound, confirming caspase-3 activation. researchgate.net The cleavage of PARP not only serves as a marker for apoptosis but also facilitates cellular dismantling by preventing DNA repair and conserving energy in the dying cell. nih.govjyi.org

Mitochondrial Pathway of Apoptosis

This compound is a potent inducer of the mitochondrial or intrinsic pathway of apoptosis. nih.govresearchgate.net This pathway converges on the mitochondria, causing profound changes in their integrity and function. jyi.orgnih.gov Ceramide can accumulate in mitochondria and has been shown to have direct effects on the organelle, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov This event is widely considered the "point of no return" in the apoptotic process, as it unleashes pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govwikipedia.org

A key event in this compound-induced apoptosis is the permeabilization of the mitochondrial outer membrane (MOMP). researchgate.netnih.gov It is proposed that ceramides, including this compound, can self-assemble within the outer mitochondrial membrane to form large, stable channels. nih.govnih.gov These ceramide channels are large enough to allow the passage of small proteins, effectively breaching the barrier function of the outer membrane. nih.govnih.gov This channel formation is a direct biophysical mechanism for MOMP, distinct from the pore-forming activity of Bcl-2 family proteins like BAX and BAK, although synergy can exist. nih.gov The formation of these channels increases the permeability of the mitochondrial membrane, a critical step that precedes the release of pro-apoptotic proteins. nih.govplos.org

A direct consequence of this compound-induced MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. jyi.orgnih.govnih.gov Studies using isolated rat liver mitochondria have shown that this compound can directly induce the release of cytochrome c. nih.gov This release is not due to a general disruption of the membrane, as this compound does not alter the mitochondrial transmembrane potential on its own in energized mitochondria. nih.gov Instead, the formation of ceramide channels provides a direct conduit for cytochrome c to exit the mitochondria. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9 and the subsequent execution of the apoptotic program. youtube.com However, it is noteworthy that in some non-mammalian systems, such as rice protoplasts, this compound-induced cell death occurs without the detectable translocation of cytochrome c to the cytosol, suggesting the existence of alternative or divergent pathways. nih.govfrontiersin.org

Disruption of Mitochondrial Membrane Potential

This compound has been shown to directly impact mitochondrial integrity, a critical checkpoint in the intrinsic apoptotic pathway. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). Studies have indicated that cell-permeable C6-ceramide can lead to the loss of mitochondrial membrane potential, which is a precursor to cell death. nih.gov In breast cancer cells, the combination of C6-ceramide with an acid ceramidase inhibitor resulted in mitochondrial membrane depolarization. nih.gov This depolarization is associated with the permeabilization of the mitochondrial outer membrane, a process that can be promoted by exogenous C2- and C6-ceramides. preprints.orgnih.gov This permeabilization is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Involvement of p53 in Apoptosis

The tumor suppressor protein p53 plays a complex and sometimes cell-type-dependent role in ceramide-mediated apoptosis. Research has demonstrated that C6-ceramide can induce p53-dependent apoptosis in human glioblastoma multiforme cells. nih.govnih.gov In these studies, treatment with C6-ceramide led to an induction of p53, which was linked to the subsequent apoptotic cell death. nih.govnih.gov The relationship between ceramide and p53 is an active area of investigation, with some evidence suggesting a positive feedback loop. For instance, C16-ceramide has been found to activate p53, and p53, in turn, can transcriptionally activate ceramide synthase 6 (CerS6), the enzyme that generates C16-ceramide. mdpi.com Furthermore, CerS6-derived C16-ceramide appears to be crucial for stabilizing the p53 protein. mdpi.com However, the interplay is not always straightforward. In certain contexts, such as in p53-deficient glioblastoma cells, apoptosis can be induced by increasing ceramide levels through the action of acid sphingomyelinase, indicating that ceramide can also act downstream or independently of p53. mdpi.com

Role of Reactive Oxygen Species (ROS) in Apoptosis Induction

The generation of reactive oxygen species (ROS) is another significant mechanism through which this compound can induce apoptosis. The introduction of exogenous C6-ceramide has been observed to trigger a rapid formation of ROS. nih.gov This increase in intracellular ROS contributes to cellular stress and can initiate cell death pathways. In breast cancer cells, the combination of C6-ceramide with the chemotherapeutic drug docetaxel (B913) led to a significant increase in ROS production, which was associated with enhanced apoptosis. nih.gov Similarly, when C6-ceramide was used alongside an acid ceramidase inhibitor in breast cancer cells, it resulted in a four-fold increase in ROS levels, contributing to the synergistic cytotoxic effect. nih.gov

Apoptosis Induction in Specific Cell Types

The pro-apoptotic effects of this compound have been documented across a diverse range of cell types, with particularly extensive research in various cancer models and neuronal cells.

Cancer Cell Lines (e.g., Glioblastoma, Lung Non-Small Cell Lung Cancer, Breast Cancer, Leukemia, Ovarian Carcinoma, Colorectal Carcinoma)

This compound has demonstrated significant potential in inducing apoptosis in a wide array of cancer cell lines, highlighting its broad-spectrum anti-cancer activity.

Glioblastoma: In human glioblastoma multiforme (GBM) cells, C6-ceramide has been shown to induce p53-dependent apoptosis. nih.govnih.gov Studies on C6 rat glioma cells also confirmed that this compound effectively causes cytotoxicity and triggers apoptotic cell death. nih.govturkishneurosurgery.org.tr The direct application of C6-ceramide to cultured GBM cells has been sufficient to induce apoptosis, underscoring the importance of the ceramide-to-sphingosine-1-phosphate ratio in determining cell fate. mdpi.com

Non-Small Cell Lung Cancer (NSCLC): C6-ceramide is effective in inducing apoptosis in lung epithelial cells. nih.govatsjournals.org The mechanism in NSCLC cells can involve the regulation of the Txnip/Trx1 complex. nih.gov Furthermore, novel synthetic ceramide analogs have shown potent anti-NSCLC activity by inducing apoptosis. e-century.us

Breast Cancer: The pro-apoptotic effects of this compound are enhanced when used in combination with other agents. Co-administration with docetaxel significantly increases growth inhibition and apoptosis in breast cancer cells. nih.gov A synergistic effect is also observed when C6-ceramide is combined with an inhibitor of acid ceramidase, leading to a marked decrease in cell viability. nih.gov The enzyme CerS6, which produces C16-ceramide, is often upregulated in breast cancer and plays a role in regulating apoptosis. preprints.org

Leukemia: C6-ceramide has been reported to promote apoptosis in chronic myelogenous leukemia (CML) cells, such as the K562 cell line. nih.govnih.govresearchgate.net Its efficacy extends to other CML cell lines like KBM5, and it can even induce cell death in imatinib-resistant variants, although to a lesser extent. nih.govnih.gov

Ovarian Carcinoma: In ovarian cancer cells, this compound acts synergistically with the chemotherapy drug paclitaxel (B517696) to induce cell death. nih.gov The use of cell-permeable C6-ceramide has been shown to induce apoptosis, and its encapsulation in nanoliposomes can help sensitize paclitaxel-resistant ovarian cancer cells to treatment. oaepublish.comaacrjournals.org

Colorectal Carcinoma: C6-ceramide treatment has been found to inhibit the growth of colorectal cancer (CRC) cells by inducing apoptosis. clinicsinoncology.com Its use in combination with other chemotherapeutic agents has been shown to increase the effectiveness of the treatment in CRC cell lines. nih.gov In some colon cancer cells, such as the HT-29 line, C6-ceramide can also induce autophagy. preprints.org

Table 1: Research Findings on this compound-Induced Apoptosis in Cancer Cell Lines

Cell Line Type Key Findings Citations
Glioblastoma Induces p53-dependent apoptosis. Causes cytotoxicity and apoptosis in rat glioma cells. nih.gov, nih.gov, nih.gov, turkishneurosurgery.org.tr, mdpi.com
NSCLC Induces apoptosis via the Txnip/Trx1 complex. nih.gov, nih.gov, e-century.us, atsjournals.org
Breast Cancer Synergizes with docetaxel and acid ceramidase inhibitors to enhance apoptosis. nih.gov, nih.gov, preprints.org
Leukemia Promotes apoptosis in CML cell lines, including imatinib-resistant variants. nih.gov, nih.gov, researchgate.net, nih.gov
Ovarian Carcinoma Acts synergistically with paclitaxel; nanoliposomes can overcome chemoresistance. nih.gov, oaepublish.com, aacrjournals.org

| Colorectal Carcinoma | Inhibits growth by inducing apoptosis; can also induce autophagy. | preprints.org, clinicsinoncology.com, nih.gov |

Neuronal Cells

The effect of this compound on neuronal cells is concentration-dependent. While lower concentrations are associated with differentiation, higher concentrations of this compound are cytotoxic and induce apoptosis. nih.govnih.gov In rat primary cortical neurons, for example, treatment with C2-ceramide, a related short-chain ceramide, leads to the upregulation of the apoptotic executioners caspase-9 and caspase-3. nih.gov This suggests that at sufficient levels, ceramides can activate the intrinsic apoptotic pathway in neuronal cells, leading to programmed cell death.

Differentiation Processes

The influence of this compound on differentiation is not limited to neuronal lineages. In the context of the immune system, C6-ceramide, when combined with Interleukin-12 (IL-12), was found to enhance the differentiation of T helper type 1 (Th1) cells. nih.gov This was demonstrated by an increase in the population of IFN-γ expressing CD4+ T cells and an upregulation of the master transcription factor for Th1 responses, T-bet. nih.gov This indicates that this compound can modulate cellular differentiation programs in various biological contexts.

Table 2: Compound Names Mentioned in the Article

Compound Name
C2 ceramide
This compound
C16 ceramide
Cisplatin
Docetaxel
Doxorubicin
GW4869
Imatinib
Interleukin-12 (IL-12)
N-acetyl-l-cysteine (NAC)
Paclitaxel
Sanglifehrin A (SfA)
Trichostatin A

Molecular Mechanisms and Signaling Pathways Mediated by C6 Ceramide

Interactions with Protein Kinases and Phosphatases

C6 ceramide functions as a pivotal signaling molecule by directly or indirectly modulating the activity of protein kinases and protein phosphatases. These enzymes control the phosphorylation state of a vast array of substrate proteins, thereby governing critical cellular activities such as growth, proliferation, apoptosis, and stress responses. Ceramide's influence on these enzymes can lead to significant shifts in cellular signaling networks.

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that is allosterically activated by ceramide, earning it the designation of a Ceramide-Activated Protein Phosphatase (CAPP). oup.comnih.gov This activation is a key mechanism by which ceramide executes its biological functions. The interaction is stereospecific, with D-erythro-C6 ceramide effectively activating the catalytic subunit of PP2A. capes.gov.br

One mechanism of activation involves ceramide's ability to bind directly to the endogenous PP2A inhibitor, SET (also known as I2PP2A). frontiersin.orgnih.gov In lung carcinoma cell extracts, biotin-labeled this compound was shown to pull down SET, identifying it as a direct ceramide target. frontiersin.org Under normal conditions, SET restrains PP2A activity. nih.gov By binding to SET, ceramide disrupts the inhibitory complex between SET and PP2A, leading to the release and subsequent activation of the phosphatase. frontiersin.orgnih.gov This activation allows PP2A to dephosphorylate and regulate its downstream targets, influencing pathways involved in cell death and survival. frontiersin.orgwikipedia.org For instance, ceramide-activated PP2A can dephosphorylate and inactivate the anti-apoptotic protein Bcl-2, promoting cell death. wikipedia.org

Table 1: Research Findings on this compound and PP2A Activation

Finding Cell Type/System Key Outcome Reference(s)
This compound activates PP2A, which is implicated in insulin (B600854) resistance. L6 rat myotubes This compound treatment mimicked the effects of TNFα in activating protein phosphatase activity. oup.comnih.gov
Biotin-labeled this compound pulls down SET, a PP2A inhibitor, from cell extracts. A549 lung carcinoma cells Identifies SET as a direct molecular target for ceramide, leading to PP2A activation. frontiersin.org
D-erythro-C6 ceramide activates the catalytic subunit of PP2A in a stereospecific manner. In vitro Demonstrates the specific structural requirements for ceramide to activate PP2A. capes.gov.br
Ceramide binds to I2PP2A (SET), disrupting its association with PP2A and leading to PP2A activation. Endothelial cells Elucidates a mechanism for ceramide-induced PP2A activation and its role in vascular dysfunction. nih.gov
Treatment with this compound can induce cell death through a PP2A-dependent pathway. AML-ETO+ cell lines Shows that PP2A activation by ceramide analogs can lead to the degradation of oncoproteins like c-Myc. frontiersin.org

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound is a well-established negative regulator of this pathway. nih.gov Its inhibitory actions are multifaceted, primarily involving the dephosphorylation and inactivation of the central kinase AKT, which in turn leads to the suppression of downstream effectors like mTOR. researchgate.netnih.govnih.gov

A primary mechanism by which this compound inhibits the PI3K/AKT pathway is by promoting the dephosphorylation of AKT (also known as Protein Kinase B or PKB). bohrium.comnih.gov The addition of this compound to cells leads to a significant loss of AKT activation. bohrium.comnih.gov This effect is not due to a decrease in the production of PI3K lipid products but rather to an accelerated dephosphorylation of AKT, suggesting the activation of a phosphatase. bohrium.comnih.gov

Specifically, this compound treatment consistently reduces the phosphorylation of AKT at serine 473, a key residue for its maximal activation, while phosphorylation at threonine 308 may remain unaffected. bohrium.comnih.gov This dephosphorylation is mediated by ceramide-activated protein phosphatases, including PP1 and PP2A. oup.comnih.govnih.gov For example, co-administration of C6-ceramide with histone deacetylase inhibitors (HDACIs) was found to activate PP1, which then leads to AKT dephosphorylation. nih.gov The dephosphorylation and subsequent inactivation of AKT disrupt its ability to promote cell survival signals. bohrium.comresearchgate.net

Table 2: Research Findings on this compound and AKT Dephosphorylation

Finding Cell Type/System Key Outcome Reference(s)
This compound causes a 50-60% loss of AKT activation by accelerating the dephosphorylation of serine 473. Granulocyte-macrophage colony-stimulating factor-stimulated cells Identifies serine 473 as the principal target of a ceramide-activated phosphatase acting on AKT. bohrium.comnih.gov
This compound treatment mimics TNFα in reducing insulin-stimulated phosphorylation of AKT. L6 rat myotubes Suggests that ceramide-induced AKT dephosphorylation is mediated by a protein phosphatase activity. oup.comnih.gov
This compound in combination with an HDACI activates PP1, leading to AKT dephosphorylation. Pancreatic and ovarian cancer cells Demonstrates a synergistic effect where this compound-induced PP1 activation causes AKT inactivation. nih.gov
Ceramide-induced inhibition of AKT phosphorylation is mediated through the activation of PKCζ. A7r5 vascular smooth muscle cells Proposes an alternative mechanism where ceramide activates PKCζ, which then leads to diminished AKT activation. researchgate.net

Downstream of AKT, this compound also exerts inhibitory effects on the mammalian target of rapamycin (mTOR), particularly the mTOR complex 1 (mTORC1). researchgate.netnih.govresearchgate.net The inhibition of mTORC1 is often mediated through the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov Research has shown that this compound can enhance the activation of AMPK, especially in combination with chemotherapeutic agents like Doxorubicin. researchgate.netnih.govresearchgate.net Activated AMPK then phosphorylates and inhibits components of the mTORC1 pathway, leading to a reduction in its activity. researchgate.net This inhibition of mTOR, a central regulator of protein synthesis and cell growth, contributes significantly to the anti-proliferative effects of this compound. nih.govresearchgate.net

Table 3: Research Findings on this compound and mTOR Inhibition

Finding Cell Type/System Key Outcome Reference(s)
This compound enhances Doxorubicin-induced AMPK activation, leading to mTORC1 inhibition. Multiple cancer cell lines (MCF-7, L3.6) Shows that this compound sensitizes cancer cells to chemotherapy by promoting the AMPK-mTORC1 inhibitory axis. researchgate.netnih.govresearchgate.net
Ceramide is a well-established suppressor of Akt, which inactivates downstream mTOR signaling. General review Positions ceramide as an upstream inhibitor of the Akt/mTOR pathway. nih.gov
Co-administration of C6-ceramide with HDACIs leads to inactivation of the Akt/mTOR pathway. Multiple cancer cells Reinforces the inhibitory effect of this compound on the mTOR pathway as part of its anti-tumor activity. nih.gov

In contrast to its inhibitory effects on pro-survival pathways, this compound actively stimulates stress-activated protein kinase (SAPK) cascades. unc.edunih.gov SAPKs, which include the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases, are activated in response to cellular stress and inflammatory cytokines. unc.edunih.gov Ceramide acts as a second messenger in these pathways, linking stress signals like those from tumor necrosis factor-alpha (TNFα) to the activation of SAPKs. unc.edunih.gov

This compound is a potent activator of the c-Jun N-terminal kinase (JNK), also known as SAPK. unc.edunih.govnih.gov Treatment of cells with cell-permeable ceramide analogs or with sphingomyelinase (which generates ceramide) leads to the rapid and prolonged stimulation of JNK activity. unc.edunih.govnih.gov This activation places ceramide upstream of JNK in the signaling cascade. unc.edu The activation of JNK by ceramide can be mediated through several mechanisms, including the direct activation of protein kinase C zeta (PKCζ), which then forms a signaling complex with upstream activators of JNK. nih.gov

Once activated, JNK phosphorylates transcription factors, most notably c-Jun. unc.edunih.gov This leads to increased expression of AP-1-dependent genes, such as the c-jun gene itself, contributing to cellular responses like apoptosis. unc.edunih.govnih.gov In some cancer cells, the activation of JNK is a critical component of the cytotoxic effects observed following combined treatment with this compound and chemotherapeutic drugs. nih.gov

Table 4: Research Findings on this compound and JNK Activation

Finding Cell Type/System Key Outcome Reference(s)
Exogenous sphingomyelinase and C2-ceramide lead to rapid and prolonged stimulation of JNK/SAPK activity. HL-60 human promyelocytic cells Establishes ceramide as a second messenger for a subset of TNFα effects, specifically linking it to JNK activation. unc.edunih.gov
Ceramide activates JNK to inhibit a cAMP-gated K+ conductance in intestinal epithelia. T84 intestinal epithelial cells Defines a novel lipid-mediated pathway where ceramide-induced JNK activation regulates ion transport. nih.gov
Ceramide directly activates PKCζ, which mediates the formation of a SAPK/JNK signaling complex. Human embryonic kidney (HEK-293) cells Demonstrates that ceramide-induced JNK activation can proceed through PKCζ. nih.gov
This compound plus docetaxel (B913) induces JNK activation, contributing to apoptosis. Breast cancer cells (MCF-7, MDA-231) Shows that JNK activation is part of the synergistic anti-cancer effect of this compound and docetaxel. nih.gov
Ceramide induces JNK pathway activation, leading to c-Jun phosphorylation and neuronal apoptosis. Primary cultured cortical neurons Links ceramide-induced JNK/c-Jun activation to the apoptotic program in post-mitotic neurons. nih.gov

Activation of Stress-Activated Protein Kinases (SAPKs)

p38 Mitogen-Activated Protein Kinase (MAPK) Activation

This compound is a known activator of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cellular stress responses, inflammation, and apoptosis. The accumulation of ceramide, which can be mimicked by the administration of exogenous this compound, triggers the phosphorylation and subsequent activation of p38 MAPK. nih.gov This activation is not a direct interaction but is mediated through a series of upstream events.

One identified mechanism involves the transcriptional upregulation of thioredoxin-interacting protein (Txnip). ashpublications.org Ceramide treatment leads to increased Txnip expression. Txnip then binds to and inhibits thioredoxin, causing the dissociation and activation of Apoptosis Signal-regulating Kinase 1 (ASK1). ashpublications.org Activated ASK1, in turn, phosphorylates and activates p38 MAPK. ashpublications.orgnih.gov This entire cascade, from ceramide-induced Txnip expression to p38 MAPK activation, can lead to downstream events such as endoplasmic reticulum (ER) stress and mitochondria-mediated apoptosis. ashpublications.org

In the context of cellular degeneration, such as in nucleus pulposus cells of intervertebral discs, increased ceramide levels are associated with accelerated degradation. nih.gov This degenerative effect is directly linked to the activation of the p38 MAPK pathway, and inhibition of p38 MAPK can alleviate the cellular damage induced by this compound. nih.govresearchgate.net

Inhibition of Protein Phosphatase 1 (PP1)

The interaction between this compound and Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase, presents a more complex picture with seemingly contradictory findings depending on the specific ceramide analog and cellular context.

Some studies report that this compound treatment leads to the activation of PP1. For instance, in melanoma cells, liposomal this compound was shown to activate PP1, which then dephosphorylates and inactivates the Akt-mTOR signaling pathway, contributing to the compound's anti-cancer effects. nih.gov Similarly, in skeletal muscle cells, tumor necrosis factor-α (TNFα) was found to increase PP1 activity in a ceramide-dependent manner, a process mimicked by this compound treatment. oup.comresearchgate.net

Conversely, a water-soluble analog, C6 pyridinium (B92312) ceramide, has been demonstrated to inhibit PP1. nih.gov This synthetic derivative binds to the catalytic subunit of PP1 and blocks its phosphatase activity. nih.govresearchgate.net The inhibition of PP1 by C6 pyridinium ceramide leads to an increase in the phosphorylation of splicing regulatory proteins, thereby influencing alternative pre-mRNA splicing. nih.gov This stands in contrast to natural ceramides (B1148491) which have been reported to decrease the phosphorylation of these same proteins by activating PP1. nih.gov These findings suggest that the specific chemical structure of the ceramide analog can dictate its effect on PP1 activity.

Regulation of Gene Expression

This compound influences cellular function by modulating the expression of specific genes and microRNAs, thereby impacting critical signaling pathways.

Modulation of miR-29b Expression

This compound has been shown to indirectly regulate the expression of microRNA-29b (miR-29b), a small non-coding RNA with roles in tumor suppression and angiogenesis. In the context of multiple myeloma (MM), exosomes released from MM cells treated with this compound were found to contain elevated levels of miR-29b. nih.govnih.gov When these exosomes are taken up by endothelial cells, they transfer their cargo, leading to a significant increase in intracellular miR-29b levels in the recipient cells. nih.govnih.gov

This this compound-mediated increase in miR-29b expression in endothelial cells has functional consequences. It suppresses the proliferation, migration, and tube formation of these cells, which are all key processes in angiogenesis. nih.gov The mechanism for this anti-angiogenic effect involves miR-29b targeting the Akt signaling pathway. Increased miR-29b leads to decreased mRNA and protein expression of Akt3, PI3K, and VEGFA, key components and downstream effectors of the Akt pathway. nih.govnih.gov

Impact on p53 Induction

The relationship between this compound and the tumor suppressor protein p53 is intricate and appears to be highly dependent on the cellular context and the specific experimental conditions. Several studies have investigated whether this compound's pro-apoptotic effects are mediated through the induction of p53.

In some cancer cell lines, such as human astrocytoma (glioblastoma), treatment with this compound has been observed to induce p53-dependent apoptosis. nih.gov In these instances, an increase in p53 protein levels was detected following ceramide treatment. nih.gov Furthermore, the synergistic effect of this compound with chemotherapeutic agents like vincristine (B1662923) has been linked to the activation of an AMPK-p53 signaling axis. oup.com This co-treatment leads to p53 activation (phosphorylation and upregulation), its translocation to the mitochondria, and subsequent cell death. oup.comnih.gov

However, other research indicates that this compound can exert its effects independently of p53. Studies in Molt-4 leukemia cells have shown that this compound can induce cell cycle arrest and apoptosis without altering p53 protein levels. scispace.com In these cells, the growth-suppressive effects of ceramide were maintained even when p53 function was abrogated, suggesting that p53 is not a necessary downstream mediator of ceramide signaling in this context. scispace.com Therefore, while this compound can engage the p53 pathway in certain scenarios, it also operates through p53-independent mechanisms. mdpi.com

Regulation of Early Growth Response 3 (EGR3)

Recent research has identified Early Growth Response 3 (EGR3) as a direct target of this compound in canine mammary cancer. nih.govnih.gov EGR3 is a transcription factor belonging to the C2H2-type zinc-finger protein family and is implicated in various cellular processes, including cell growth and differentiation. wikipedia.orgnih.govresearchgate.net

In canine mammary cancer cells, treatment with this compound leads to a decrease in the expression of EGR3. nih.govresearchgate.net This downregulation of EGR3 is a key mechanism behind the anti-tumor effects of this compound. The inhibition of EGR3 by this compound results in reduced cancer cell proliferation and migration, ultimately inhibiting tumor growth and metastasis. nih.govnih.gov

Influence on JAK1/STAT3 Signaling

The regulation of EGR3 by this compound is directly linked to its influence on the Janus kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov This pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

Studies have demonstrated that EGR3 promotes the proliferation and migration of canine mammary cancer cells by activating the JAK1/STAT3 pathway. nih.gov Specifically, the knockdown of EGR3 expression leads to an upregulation of phosphorylated JAK1 (pJAK1) and phosphorylated STAT3 (pSTAT3), thereby activating the pathway. nih.govnih.gov By downregulating EGR3, this compound effectively inhibits the activation of JAK1/STAT3 signaling. nih.govnih.gov This inhibition is a critical downstream consequence of this compound's action, contributing significantly to its anti-cancer properties in this model. nih.govmdpi.com

Data Tables

Table 1: Summary of this compound's Effect on Signaling Molecules

Target Molecule Effect of this compound Downstream Pathway/Process Cell/System Studied
p38 MAPK Activation/Phosphorylation Apoptosis, Cellular Degeneration Various Cancer Cells, Nucleus Pulposus Cells
PP1 Activation / Inhibition Akt/mTOR inhibition / Splicing Factor Phosphorylation Melanoma Cells / General (with PyrCer analog)
miR-29b Upregulation (via exosomes) Inhibition of Angiogenesis (via Akt pathway) Multiple Myeloma / Endothelial Cells
p53 Induction / No Change Apoptosis / Apoptosis & Cell Cycle Arrest Astrocytoma / Leukemia Cells
EGR3 Downregulation Inhibition of Proliferation & Migration Canine Mammary Cancer

| JAK1/STAT3 | Inhibition (indirectly) | Inhibition of Proliferation & Migration | Canine Mammary Cancer |

Table 2: Compound Names Mentioned

Compound Name
This compound
C6 pyridinium ceramide
Vincristine
Myriocin
SB203580
Tautomycin
Okadaic acid
LY294002
Actinomycin D
Etoposide
Tumor necrosis factor-α (TNFα)
Thioredoxin
Thioredoxin-interacting protein (Txnip)
Apoptosis Signal-regulating Kinase 1 (ASK1)
p38 Mitogen-Activated Protein Kinase (MAPK)
Protein Phosphatase 1 (PP1)
Akt
mTOR
miR-29b
PI3K
VEGFA
p53
AMPK
Early Growth Response 3 (EGR3)
Janus kinase 1 (JAK1)

Impact on NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. The influence of ceramide on this pathway is complex, with evidence suggesting both pro- and anti-activation roles depending on the cellular context and stimulus. Short-chain ceramides, like C2 and this compound, have been instrumental in elucidating these interactions.

Research using the cell-permeable C2 ceramide has revealed the existence of a ceramide-calpain-NF-κB axis that promotes cell survival. nih.govresearchgate.net In this pathway, ceramide triggers the activation of calpain, a calcium-dependent protease. nih.gov Activated calpain can then lead to the processing of the NF-κB precursor protein p105 into the active p50 subunit and the degradation of the NF-κB inhibitor, IκBα. nih.govnih.gov This allows for the translocation of active NF-κB dimers to the nucleus, where they induce the transcription of pro-survival genes. nih.govresearchgate.net Studies in mouse embryonic fibroblasts have shown that cells deficient in calpain activity are resistant to ceramide-induced NF-κB activation and are more susceptible to cell death. nih.gov

Conversely, other studies indicate an inhibitory role for ceramide on NF-κB activation. In T lymphocytes, ceramide has been shown to inhibit the protein kinase C (PKC)-mediated activation of NF-κB. nih.govresearchgate.net Specifically, ceramide can reduce the kinase activity of PKCθ, a critical enzyme for NF-κB activation following T-cell receptor stimulation. researchgate.net This inhibition leads to reduced production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation whose transcription is dependent on NF-κB. nih.govresearchgate.net This suggests that by modulating PKC activity, ceramide can act as a negative regulator of immune responses. researchgate.net The dual nature of ceramide's effect on NF-κB highlights the pathway's intricate regulation, where the ultimate cellular outcome is determined by the interplay of various signaling components and the specific cellular environment. nih.govnih.gov

Membrane Dynamics and Interactions

This compound profoundly influences the biophysical properties and organization of cellular membranes, impacting asymmetry, domain formation, permeability, and trafficking.

Plasma Membrane Asymmetry

The plasma membrane of a healthy cell maintains a distinct asymmetry, with specific phospholipids (B1166683) segregated between the inner and outer leaflets. A genome-wide CRISPR screen identified that this asymmetry is a key factor in cellular sensitivity to this compound-induced toxicity. nih.govnih.gov The study revealed that the loss of the phospholipid flippase subunit TMEM30A, which helps maintain this asymmetry, confers resistance to cell death induced by this compound. nih.gov The disruption of membrane asymmetry may alter sphingolipid metabolism or the physical properties of the membrane, thereby affecting the formation of ceramide-induced signaling platforms or the function of integral membrane proteins involved in cell death pathways. nih.gov

Ceramide-Enriched Membrane Platforms

Ceramides can induce a reorganization of membrane lipids, leading to the formation of specialized domains. Within lipid rafts, which are microdomains enriched in sphingolipids and cholesterol, the enzymatic generation of ceramide from sphingomyelin (B164518) can cause these small domains to coalesce into larger, more stable structures known as ceramide-enriched membrane platforms. researchgate.netmdpi.comnih.gov These platforms serve as hubs for signal transduction by clustering receptor molecules and concentrating intracellular signaling proteins, thereby amplifying cellular responses to various stimuli. mdpi.comnih.gov While this process is described for endogenously generated ceramides, cell-permeable this compound is known to be metabolized within the cell, where it can be incorporated into longer-chain ceramides, thereby contributing to the modification of membrane raft functions. nih.gov This reorganization is a fundamental mechanism by which ceramide mediates its diverse biological effects, from stress responses to receptor-mediated signaling. mdpi.com

Permeation of Cell and Mitochondrial Membranes

This compound is widely used in research due to its enhanced ability to pass through the plasma membrane compared to its long-chain counterparts. nih.gov Beyond its own permeation, ceramide can dramatically alter the permeability of organellar membranes, most notably the mitochondrial outer membrane. Research has demonstrated that short-chain ceramides can self-assemble within the mitochondrial outer membrane to form large, permeable channels. researchgate.netnih.govnih.gov

These ceramide channels are not simple disruptions of the membrane but rather structured pores that allow the passage of small proteins. researchgate.netnih.gov Studies using isolated mitochondria have shown that ceramides induce the release of intermembrane space proteins, such as cytochrome c and adenylate kinase, with a molecular weight cut-off of approximately 60 kDa. nih.govnih.gov This process is a critical step in the intrinsic pathway of apoptosis. The channel formation is a reversible process, ruling out a non-specific detergent-like effect. researchgate.netnih.gov

Feature of Ceramide-Induced PermeabilityFinding
Location Mitochondrial Outer Membrane
Mechanism Formation of large, structured channels
Permeable Molecules Small proteins (e.g., cytochrome c, adenylate kinase)
Molecular Weight Cut-off ~60,000 Daltons
Key Consequence Release of pro-apoptotic factors from mitochondria

Intracellular Trafficking

Once inside the cell, this compound can be metabolized and trafficked to various organelles. A key pathway involves its transport from the endoplasmic reticulum (ER), a primary site of lipid synthesis, to the Golgi apparatus. This transport is mediated by the ceramide transfer protein (CERT). nih.gov CERT extracts ceramide from the ER and delivers it to the Golgi for the synthesis of sphingomyelin. nih.gov Fluorescently labeled this compound, such as NBD C6-ceramide, is a valuable tool for visualizing this process and is often used as a selective stain for the Golgi apparatus in living cells. The acyl chain structure of ceramides is a critical determinant of their trafficking and ultimate subcellular destination, influencing which signaling pathways are activated.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis, and disruptions to its function lead to a condition known as ER stress. Direct exposure of cells to short-chain ceramides, including this compound, has been shown to be a potent inducer of the ER stress response. This response involves the activation of the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.

Ceramide accumulation, whether exogenously supplied or endogenously generated, can activate key UPR signaling proteins. For example, alterations in ceramide levels have been linked to the activation of the ATF6 (Activating Transcription Factor 6) branch of the UPR. This activation can be triggered by the disruption of calcium homeostasis within the ER, another consequence of ceramide accumulation. The induction of ER stress is a significant mechanism through which this compound can exert its effects on cellular fate, linking lipid metabolism directly to the cellular stress and death machinery.

C6 Ceramide in Disease Models and Therapeutic Applications

Oncology and Cancer Therapy

C6 ceramide, a synthetic, cell-permeable analog of natural ceramide, has emerged as a significant molecule in oncology research. As a key player in sphingolipid metabolism, ceramide acts as a tumor-suppressor lipid, regulating critical cellular processes such as apoptosis, cell cycle arrest, and autophagy. nih.govalaska.edu Dysregulation of ceramide metabolism is a common feature in cancer, leading to uncontrolled cell growth and survival. nih.gov Consequently, strategies aimed at increasing intracellular ceramide levels, including the administration of exogenous analogs like this compound, are being actively investigated as potential cancer therapies. nih.govnih.gov

Anticancer Properties: Cell Cycle Arrest, Apoptosis Induction, Tumor Growth Inhibition

This compound exhibits potent anticancer properties by directly influencing the fundamental machinery of cell proliferation and survival. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. mdpi.com This process is often mediated through the mitochondrial pathway, characterized by the release of cytochrome c, activation of caspases like caspase-3, and subsequent degradation of key cellular proteins such as poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net For instance, in HCT116 and OVCAR-3 cancer cells, this compound treatment led to caspase-3 activation and cytochrome c release, confirming the engagement of the mitochondrial caspase cascade. nih.gov In breast cancer cells, the pro-apoptotic effect is linked to the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP). nih.gov

Summary of this compound's Anticancer Effects in Different Cancer Models
Cancer TypeCell LinesObserved EffectsKey MechanismsCitation
Colon & Ovarian CancerHCT116, OVCAR-3Apoptosis, Cell Cycle Arrest (G1/G2)Caspase-3 activation, Cytochrome c release nih.gov
Breast CancerMCF-7, MDA-MB-231Growth inhibition, ApoptosismPTP opening, ROS production, JNK/AMPK activation nih.gov
Pancreatic CancerL3.6Tumor growth inhibition, Enhanced apoptosisIncreased caspase-3 expression ascopubs.org
Anaplastic Thyroid Carcinoma-Inhibition of cell motility- nih.gov

Targeting Cancer Cell Resistance to Apoptosis

A major challenge in cancer therapy is the development of resistance to apoptosis, allowing cancer cells to evade treatment-induced death. This compound has shown potential in overcoming this resistance. nih.gov Cancer cells often exhibit an altered balance in their sphingolipid metabolism, favoring the production of pro-survival lipids like sphingosine-1-phosphate (S1P) over pro-death lipids like ceramide. gavinpublishers.com By introducing exogenous this compound, this balance can be shifted back towards apoptosis.

One mechanism by which this compound counters resistance is by targeting the mitochondria directly. It can induce mitochondrial outer membrane permeabilization (MOMP), a critical step for the release of pro-apoptotic factors. gavinpublishers.com Furthermore, this compound can influence key signaling pathways that regulate cell survival. For example, it can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the anti-apoptotic protein Akt, thereby promoting cell death. gavinpublishers.compreprints.org By modulating these fundamental survival pathways, this compound can sensitize resistant cancer cells to apoptotic stimuli.

Combination Therapies and Adjuvant Roles

The therapeutic potential of this compound is significantly amplified when used in combination with other anticancer agents. nih.govascopubs.org Its ability to induce apoptosis and modulate survival signaling pathways makes it an effective adjuvant, enhancing the cytotoxicity of conventional chemotherapies, hormone therapies, and targeted kinase inhibitors. nih.govnih.gov

Combining this compound with traditional chemotherapeutic drugs has demonstrated synergistic effects in various cancer models. nih.gov

Docetaxel (B913) : In breast cancer cells, the co-administration of this compound and docetaxel leads to a dramatic increase in growth inhibition and apoptosis. nih.gov The combination works by synergistically inducing mitochondrial damage, ROS production, and activating pro-apoptotic signaling kinases. nih.gov Studies on murine melanoma (B16) and human breast carcinoma (MCF-7) cells showed that a combination of ceramide and docetaxel resulted in a significantly higher rate of apoptosis and G2/M phase arrest compared to either drug alone. nih.govmdpi.com

Cisplatin : this compound has been shown to significantly enhance the antitumor effects of platinum-based agents like cisplatin. ascopubs.org In a pancreatic cancer model using SCID mice, the combination of this compound with cisplatin (or oxaliplatin) augmented tumor reduction by 57% and increased 6-week survival from 0% (with chemotherapy alone) to 60%. ascopubs.org This enhancement is linked to an increased apoptotic index and caspase-3 expression. ascopubs.org Cisplatin itself can activate enzymes that produce ceramide, and supplementing with this compound further amplifies this pro-apoptotic signal. nih.gov

Doxorubicin : Exogenous this compound sensitizes multiple cancer cell lines to doxorubicin-induced apoptosis. nih.gov This sensitization is achieved by enhancing the activation of AMP-activated protein kinase (AMPK), which subsequently leads to the inhibition of the mTOR complex 1 (mTORC1), a key regulator of cell growth and proliferation. nih.govresearchgate.net

Synergistic Effects of this compound with Chemotherapeutic Agents
Chemotherapeutic AgentCancer ModelObserved Synergistic EffectMechanism of SynergyCitation
DocetaxelBreast Cancer (MCF-7, MDA-231)Striking increase in growth inhibition and apoptosisEnhanced mPTP opening, ROS production, JNK/AMPK activation nih.gov
Cisplatin / OxaliplatinPancreatic Cancer (L3.6 xenograft)57% augmentation in tumor reduction; increased survivalEnhanced apoptosis and caspase-3 expression ascopubs.org
DoxorubicinMultiple Cancer Cell LinesSensitization to apoptosisEnhanced AMPK activation and subsequent mTORC1 inhibition nih.gov

The combination of this compound and tamoxifen has shown promise, particularly in treating aggressive and resistant forms of breast cancer, including triple-negative breast cancer (TNBC). nih.gov Tamoxifen, an antiestrogen, can also modulate ceramide metabolism. nih.gov When used together, nanoliposomal tamoxifen enhances the cytotoxicity of nanoliposomal this compound in TNBC cells. nih.govaacrjournals.org This combination induces cell-cycle arrest at both G1 and G2 phases and promotes caspase-dependent apoptosis. nih.gov A key part of this synergy involves the combined targeting of lysosomal and mitochondrial integrity, amplifying the cell death signal. nih.govnih.gov This drug regimen may represent a new therapeutic avenue for hormone-insensitive breast cancers. nih.gov In acute myelogenous leukemia (AML), the this compound-tamoxifen combination induces apoptosis by targeting mitochondria, increasing ROS, and inhibiting glycolysis. nih.gov

Targeting specific signaling pathways with kinase inhibitors is a cornerstone of modern oncology. This compound can act synergistically with these targeted agents.

mTOR inhibitors : The combination of this compound with mTOR inhibitors has proven effective in preclinical models of pancreatic and ovarian carcinoma. nih.gov this compound enhances the effects of mTOR inhibition by promoting the activation of AMPK, a negative regulator of the mTORC1 complex. nih.gov This dual approach, hitting the same critical survival pathway from two different angles, leads to more profound antitumor effects.

EGFR inhibitors : In cancers with mutations that confer resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, such as KRAS-mutant colorectal cancer, this compound has been shown to be effective when combined with the EGFR inhibitor cetuximab. nih.gov While specific mechanistic studies on this compound with EGFR inhibitors are part of a broader strategy, the principle involves using ceramide to induce a pro-death cellular environment that complements the anti-proliferative action of the kinase inhibitor. nih.govfrontiersin.org

Specific Cancer Types Under Investigation

The sphingolipid N-hexanoyl-D-erythro-sphingosine, commonly known as this compound, has emerged as a significant area of interest in oncology research. Its role as a pro-apoptotic and anti-proliferative agent has been investigated across a spectrum of malignancies. This article delves into the preclinical findings related to the therapeutic application of this compound in various cancer models, focusing on its mechanisms of action and effects on cancer cell lines.

Research has highlighted the potential of this compound in treating highly aggressive brain tumors such as glioblastoma and astrocytoma. Studies have demonstrated that this compound can induce programmed cell death, or apoptosis, in these cancer cells.

In human astrocytoma grade IV (glioblastoma multiforme) HTB12 cell lines, treatment with this compound has been shown to trigger p53-dependent apoptosis. nih.gov The tumor suppressor protein p53 plays a crucial role in this process. Its induction by this compound initiates a cascade of events leading to cell death. nih.gov Experimental evidence from these studies confirmed cell death in approximately 65% of treated cells. nih.gov The apoptotic mechanism was further substantiated by DNA fragmentation and activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Further investigations into the effects of this compound on C6 rat glioma cells have shown that it exerts a potent cytotoxic effect, leading to over 90% cell death after short-term application. turkishneurosurgery.org.trturkishneurosurgery.org.tr This cytotoxic action is dose- and time-dependent, with a significant lethal effect observed at a concentration of 100 µM after 24 and 48 hours. turkishneurosurgery.org.tr The morphological and ultrastructural changes induced by this compound, such as nuclear condensation and fragmentation, are characteristic of apoptosis. turkishneurosurgery.org.trturkishneurosurgery.org.tr

Interactive Data Table: Effects of this compound on Brain Cancer Cells

Cell Line Cancer Type This compound Concentration Key Findings
HTB12 Human Astrocytoma Grade IV (Glioblastoma Multiforme) Not specified Induces p53-dependent apoptosis; ~65% cell death; Confirmed by DNA fragmentation and Caspase-3 activation. nih.gov
C6 Glioma Cells Rat Glioma 100 µM >90% cell death after 24 and 48 hours; Induces morphological changes characteristic of apoptosis. turkishneurosurgery.org.tr

In the context of non-small cell lung cancer (NSCLC), this compound has been shown to induce apoptosis through various signaling pathways.

Studies utilizing the NSCLC cell lines A549 and PC9 have demonstrated that ceramide treatment can upregulate the expression of thioredoxin-interacting protein (Txnip) while reducing the activity of thioredoxin (Trx1). nih.gov This modulation of the Txnip/Trx1 complex is a key mechanism through which ceramide exerts its pro-apoptotic effects in these lung cancer cells. nih.gov The viability of both A549 and PC9 cells was significantly reduced in a time- and concentration-dependent manner, with a notable effect at concentrations of 50, 100, and 200 µmol/l. nih.gov

Further research on A549 cells has elucidated the involvement of the c-Jun NH2-terminal kinase (JNK) pathway in ceramide-induced apoptosis. manchester.ac.uknih.gov this compound was found to promote the phosphorylation of the pro-apoptotic protein Bim and induce the translocation of active JNK to the mitochondria. manchester.ac.uknih.gov This series of events suggests a JNK-mediated mechanism involving Bim in the execution of apoptosis in these lung cancer cells. manchester.ac.uk

Interactive Data Table: Effects of this compound on Non-Small Cell Lung Cancer Cells

Cell Line Key Findings
A549 & PC9 This compound induces apoptosis by upregulating Txnip and reducing Trx1 activity. nih.gov Cell viability is significantly reduced at 50, 100, and 200 µmol/l. nih.gov
A549 This compound promotes apoptosis via a JNK-dependent mechanism involving the phosphorylation of Bim and its translocation to the mitochondria. manchester.ac.uknih.gov

The therapeutic potential of this compound in breast cancer has been explored, particularly in combination with existing chemotherapeutic agents.

Co-administration of this compound with docetaxel, a commonly used chemotherapy drug, has been shown to significantly enhance growth inhibition and apoptosis in MCF-7 and MDA-231 breast cancer cells. nih.gov This synergistic effect is associated with the opening of the mitochondrial permeability transition pore (mPTP), a significant increase in reactive oxygen species (ROS) production, and the activation of pro-apoptotic AMP-Protein Kinase (AMPK) and c-Jun N-terminal kinases (JNK). nih.gov

In another study, the combination of this compound with a targeted inhibitor of acid ceramidase (AC), DM102, also produced synergistic decreases in the viability of MDA-MB-231, MCF-7, and BT-474 breast cancer cells. nih.gov As a single agent, this compound showed moderate cytotoxicity with an IC50 of 5-10 μM. nih.gov However, the combination therapy led to a significant increase in apoptosis, confirmed by caspase-3 cleavage, a greater than 3-fold increase in caspase 3/7 activation, and a more than 70% increase in Annexin-V positive cells in MDA-MB-231 cells. nih.gov This combination also resulted in a 4-fold increase in ROS levels and shifted the Bax:Bcl-2 ratio to over 9-fold that of control cells, indicating a strong pro-apoptotic response. nih.gov

Interactive Data Table: Effects of this compound on Breast Cancer Cells

Cell Line(s) Combination Agent This compound Concentration (as single agent) Key Findings of Combination Therapy
MCF-7, MDA-231 Docetaxel Not specified Striking increase in growth inhibition and apoptosis; Associated with mPTP opening, ROS production, and AMPK/JNK activation. nih.gov
MDA-MB-231, MCF-7, BT-474 DM102 (Acid Ceramidase Inhibitor) IC50 of 5-10 μM Synergistic decrease in cell viability; >3-fold increase in caspase 3/7 activation; 4-fold increase in ROS; Bax:Bcl-2 ratio shifted to >9-fold of control. nih.gov

In cutaneous T cell lymphoma (CTCL), this compound has demonstrated a potent and selective cytotoxic effect on malignant T cells.

Studies on CTCL cell lines, MyLa and HuT78, have shown that this compound significantly reduces cell viability and induces cell death through both apoptosis and necrosis. researchgate.netnih.gov The effect is dose- and time-dependent, with a 100 µM concentration of this compound for 24 hours causing a reduction in cell viability of 91.4% in MyLa cells and 89.9% in HuT78 cells. nih.gov At a concentration of 25 µM, this compound induced cytotoxicity of 30.9% in MyLa and 48.8% in HuT78 cells after 24 hours. nih.gov In contrast, normal human keratinocytes were less affected, suggesting a therapeutic window for targeting the cancer cells. researchgate.netnih.gov The mechanism of cell death was confirmed by the detection of lactate dehydrogenase (LDH) release for necrosis and PARP1 cleavage and Annexin V staining for apoptosis. researchgate.netresearchgate.net

Interactive Data Table: Effects of this compound on Cutaneous T Cell Lymphoma Cells

Cell Line This compound Concentration Duration Effect on Cell Viability Cytotoxicity (LDH release)
MyLa 100 µM 24 h 91.4% reduction 56.5%
HuT78 100 µM 24 h 89.9% reduction 60.8%
MyLa 25 µM 24 h Not specified 30.9%
HuT78 25 µM 24 h Not specified 48.8%

The anti-tumor activity of this compound has also been investigated in the context of canine mammary cancer, a disease with similarities to human breast cancer.

In canine mammary cancer cell lines, CHMp and CMT7364, this compound has been shown to inhibit cell growth by regulating the cell cycle. nih.govdntb.gov.uanih.gov Furthermore, it effectively inhibits the migration and invasion of these cancer cells. nih.gov For instance, after 48 hours of treatment, this compound reduced the healing percentage in a wound healing assay to 40.41% in CHMp cells and 67.82% in CMT7364 cells, compared to near-complete healing in control groups. nih.gov

The mechanism behind these effects involves the targeting of the transcription factor EGR3 and the subsequent regulation of the JAK1/STAT3 signaling pathway. nih.govdntb.gov.uanih.gov In vivo studies using xenograft models have further demonstrated that this compound can decrease tumor growth and lung metastasis. nih.gov

Interactive Data Table: Effects of this compound on Canine Mammary Cancer Cells

Cell Line Effect Mechanism
CHMp, CMT7364 Inhibits cell growth, migration, and invasion. nih.govdntb.gov.uanih.gov Regulates the cell cycle; Targets EGR3 to modulate the JAK1/STAT3 signaling pathway. nih.govdntb.gov.uanih.gov

In multiple myeloma, this compound has demonstrated the ability to inhibit the proliferation of malignant plasma cells and promote their apoptotic death.

In the human multiple myeloma OPM2 cell line, this compound dose-dependently inhibited cell proliferation and induced apoptosis at concentrations ranging from 1.25 to 40 µmol/L. nih.gov The apoptotic mechanism was confirmed to be mediated through the caspase pathway, with elevated levels of cleaved caspase-3 and caspase-9, as well as PARP cleavage. nih.gov

Interestingly, this compound also influences the communication between myeloma cells by stimulating the secretion of exosomes containing tumor-suppressive microRNAs. nih.gov This suggests a dual mechanism of action: a direct pro-apoptotic effect on the cancer cells and an indirect effect through the modulation of the tumor microenvironment.

Interactive Data Table: Effects of this compound on Multiple Myeloma Cells

Cell Line This compound Concentration Key Findings
OPM2 1.25 - 40 µmol/L Dose-dependent inhibition of proliferation and promotion of apoptosis. nih.gov
OPM2 Not specified Activation of caspase-3 and caspase-9, and PARP cleavage. nih.gov
OPM2 Not specified Stimulates secretion of exosomes with tumor-suppressive microRNAs. nih.gov
Hepatocellular Carcinoma

This compound has been investigated as a potential therapeutic agent in hepatocellular carcinoma (HCC), demonstrating the ability to enhance the efficacy of other cancer treatments. When used in combination with AZD-8055, a dual inhibitor of mTORC1/2, this compound significantly increased the cytotoxic effects of the drug on a panel of HCC cell lines, including HepG2, Hep3B, and SMMC-7721 nih.gov. This combination synergistically promoted pro-apoptotic and anti-survival activities in primary human HCC cells, while notably not affecting non-cancerous human hepatocytes nih.gov. The synergistic action was linked to the suppression of the Akt-mTOR complex 1/2 cascade activation nih.gov.

In preclinical in vivo studies, the co-administration of a liposome-packaged this compound dramatically potentiated the anti-tumor activity of AZD-8055 in nude mice with HepG2 hepatoma xenografts nih.gov. While ceramide content is generally reported to be reduced in HCC, which contributes to decreased apoptosis, the administration of exogenous this compound aims to counteract this mdpi.com.

Further research utilizing a nanoliposome-loaded form of this compound (LipC6) has shown it can slow the growth of liver tumors in mice and enhance the anti-tumor immune response nih.gov. LipC6 was found to reduce the number of tumor-associated macrophages (TAMs) and their production of reactive oxygen species. It also induced TAMs to differentiate into an M1 phenotype, which lessens immune suppression and boosts the activity of CD8+ T cells nih.gov. These findings suggest that LipC6 could potentially improve the effectiveness of immunotherapy for patients with hepatocellular carcinoma nih.gov. Additionally, combination therapy of LipC6 with an anti-CTLA4 antibody has been shown to significantly slow tumor growth and enhance the infiltration of tumor-suppressing CD8⁺ T cells researchgate.net.

Table 1: Effects of this compound in Hepatocellular Carcinoma Models
Model SystemThis compound FormulationCombination AgentKey FindingsReference
HCC Cell Lines (HepG2, Hep3B, SMMC-7721)This compoundAZD-8055 (mTORC1/2 inhibitor)Augmented cytotoxicity and potentiated apoptotic death. nih.gov
HepG2 Xenograft in MiceLiposome-packed this compoundAZD-8055Dramatically potentiated anti-tumor activity. nih.gov
Immune Competent Mouse ModelNanoliposome C6-Ceramide (LipC6)NoneReduced tumor growth; decreased TAMs and increased CD8+ T cell activity. nih.gov
Mouse ModelNanoliposome C6-Ceramide (LipC6)Anti-CTLA4 AntibodySignificantly slowed tumor growth and enhanced anti-tumor immunity. researchgate.net
Ovarian Cancer

In the context of ovarian cancer, this compound has been shown to act synergistically with conventional chemotherapeutic drugs nih.gov. Studies have demonstrated that combining this compound with agents like paclitaxel (B517696) leads to a synergistic inhibition of cell proliferation and migration in ovarian cancer cells nih.govoaepublish.com. This combination can restore sensitivity to paclitaxel in taxane-resistant ovarian cancer cells oaepublish.com. For instance, in paclitaxel-resistant HeyA8-MDR and SKOV3-TR cell lines, this compound significantly lowered the IC50 dose of paclitaxel aacrjournals.org. In an orthotopic mouse model, the combination of paclitaxel and this compound resulted in a significantly decreased tumor burden compared to either agent alone aacrjournals.org.

The mechanism of this synergy may involve the modulation of the PI3/AKT cell survival pathway nih.gov. Furthermore, research using fluorescently labeled C6-NBD ceramide revealed that it enters ovarian cancer cells in a polarized manner. Paclitaxel appears to disrupt the cell cytoskeleton, leading to a more even distribution of this compound in the cytoplasm, which results in synergistic cell death nih.gov.

Beyond synergy with chemotherapy, this compound liposomes have also been shown to suppress ovarian cancer cell motility in vitro and inhibit peritoneal metastasis in a murine xenograft model oaepublish.com.

Gastric Cancer

Research into the role of ceramide in gastric cancer has often focused on the enzymes that regulate its production. For example, ceramide synthase 6 (CERS6) has been identified as a potential oncoprotein, with its overexpression correlating with a poor prognosis in gastric cancer patients nih.govnih.govresearchgate.net.

However, direct studies involving the application of exogenous this compound have also been conducted. One study demonstrated that in Epstein-Barr virus (EBV)-positive gastric carcinoma, this compound treatment can increase endogenous ceramide levels and induce EBV lytic replication researchgate.net. This suggests a potential strategy for lytic induction therapy in EBV-associated gastric cancers.

Leukemia

In models of chronic lymphocytic leukemia (CLL), this compound has shown significant therapeutic potential by targeting the metabolic characteristics of cancer cells. Nanoliposomal C6-ceramide has been found to selectively target the "Warburg effect," a metabolic shift towards glycolysis seen in many cancers nih.govplos.org. In CLL cells, which are highly dependent on glycolysis, nanoliposomal this compound induces caspase-independent necrotic cell death nih.govplos.org. This effect is associated with the inhibition of both the RNA and protein expression of GAPDH, a key enzyme in the glycolytic pathway nih.gov.

In vivo studies using a murine model of CLL confirmed that treatment with nanoliposomal C6-ceramide led to tumor regression, which was accompanied by the downregulation of GAPDH nih.govplos.org. Furthermore, C6-ceramide nanoliposomes (CNL) have been shown to exhibit exceptional synergistic activity with a small molecule activator of Protein Phosphatase 2A (PP2A) in a multidrug-resistant CLL cell line and in primary CLL samples ex vivo ashpublications.org. This combination triggers apoptotic cell death in CLL cells while having a lesser effect on normal T lymphocytes ashpublications.org.

Table 2: Effects of this compound in Leukemia Models
Leukemia TypeThis compound FormulationKey FindingsMechanism of ActionReference
Chronic Lymphocytic Leukemia (CLL)Nanoliposomal C6-CeramideInduces caspase-independent necrotic cell death; elicits tumor regression in vivo.Targets the Warburg effect by inhibiting GAPDH expression. nih.govplos.org
Chronic Lymphocytic Leukemia (CLL)C6-Ceramide Nanoliposomes (CNL)Synergistic anti-cancer activity with a PP2A agonist.Triggers apoptotic cell death (cleavage of caspase-9, caspase-3, PARP). ashpublications.org

Neurological Disorders and Neuroprotection

Bioactive sphingolipids, including ceramide, are key players in the pathology of various neurodegenerative disorders nih.gov. In conditions such as Alzheimer's disease and Parkinson's disease, ceramide-dependent pro-apoptotic signaling is often promoted, while levels of the neuroprotective sphingosine-1-phosphate are reduced mdpi.com. This highlights the critical role of ceramide metabolism in neuronal health and disease.

Crossing the Blood-Brain Barrier (BBB)

A significant aspect of this compound's potential for treating neurological disorders is its ability to penetrate the central nervous system. Studies have confirmed that this compound can cross the blood-brain barrier (BBB) nih.gov. Research using a fluorescently labeled version, NBD-C6 ceramide, demonstrated its ability to cross the BBB in vivo, where it was found in brain vessels, perivascular cells, and the brain parenchyma within 30 minutes of intravenous injection nih.gov.

Further studies with synthetic plant-type ceramides (B1148491), including a short-chain d18:2/C6 ceramide, have substantiated these findings. These ceramides were shown to permeate the BBB in both in vivo mouse models and in vitro BBB cell culture models nih.govresearchgate.net. Interestingly, it was observed that the administered ceramides were partially metabolized into sphingomyelin (B164518) and glucosylceramide as they crossed the barrier nih.govresearchgate.net.

Neuronal Apoptosis Modulation

This compound acts as a lipid mediator that can modulate cell growth and apoptosis in neuronal cells nih.gov. Its effect is often concentration-dependent. While low concentrations of ceramide may promote neuronal cell differentiation, survival, and neurite outgrowth, higher concentrations are known to induce apoptosis nih.gov.

Short-chain ceramides like this compound are frequently used in research to mimic ceramide-mediated cell death pathways nih.govnih.gov. Studies have shown that this compound can induce cytotoxicity and apoptosis in enteric neuronal cells nih.gov. The molecular mechanisms underlying ceramide-induced neuronal apoptosis are diverse and involve the modulation of several signaling cascades. It has been shown to inhibit the prosurvival PI3-K/Akt pathway and to increase the expression of pro-apoptotic proteins like Bax nih.govnih.gov. Additionally, the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in mediating ceramide-induced apoptosis in cortical neurons bohrium.com.

Impact on Neurite Growth

The role of this compound in neurite growth presents a complex picture, with research indicating both inhibitory and stimulatory effects that may be dependent on the specific neuronal context and concentration. In cultured rat sympathetic neurons, this compound has been shown to act as a negative regulator of neurite growth. nih.gov Studies using cell-permeable this compound demonstrated that it mimics the inhibitory effect of DL-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), a glucosylceramide synthesis inhibitor that leads to an accumulation of ceramide in distal axons. nih.gov This suggests that an elevation of this compound within these distal neurites can impair axonal growth. nih.gov

Conversely, research on embryonic hippocampal cells has revealed a different outcome. In this model, a high concentration (13 µM) of this compound was observed to increase the length of neurites. nih.gov This finding suggests that in certain cell types and under specific conditions, this compound may promote neurite elongation. nih.gov The quantity and distribution of mitochondria, which are crucial for neuronal differentiation and neurite growth, may be linked to this observed effect. nih.gov

These seemingly contradictory findings highlight the nuanced role of this compound in neuronal development. The ultimate effect on neurite growth may be influenced by factors such as the type of neuron, its developmental stage, and the localized concentration of this compound.

Cerebrovascular Diseases (e.g., Stroke, Cerebral Small Vessel Disease)

There is a growing body of evidence linking elevated levels of ceramides to cerebrovascular diseases, including stroke and cerebral small vessel disease (CSVD). nih.govnih.gov While much of the research has focused on long-chain ceramides, short-chain ceramides such as this compound have also been investigated for their potential roles in the pathophysiology of these conditions.

In the context of neuronal survival following ischemic events, which are central to stroke pathology, short-chain ceramides like this compound have been shown to have a protective effect. nih.gov Specifically, this compound can inhibit apoptosis in neurons that have been deprived of nerve growth factor (NGF). nih.gov This anti-apoptotic function is achieved through the activation of protein phosphatase 1 (PP-1), which in turn prevents the hyperphosphorylation of the retinoblastoma protein (pRb). nih.gov

While direct studies on the role of this compound in CSVD models are less prevalent, the general involvement of ceramides in this condition is recognized. nih.govnih.gov CSVD is a major cause of stroke and vascular dementia, affecting a significant portion of the elderly population. nih.gov The pathological processes in CSVD involve damage to the small blood vessels in the brain, and ceramides are known to have broad effects on various brain cells, including endothelial cells, microglia, and neurons. nih.govnih.gov

Animal models of stroke have demonstrated significant increases in brain ceramide content in the ischemic core and surrounding areas. nih.gov For instance, in spontaneously hypertensive rats subjected to middle cerebral artery occlusion (MCAO), brain ceramide levels increased dramatically. nih.gov Similarly, in a photothrombosis stroke model, total ceramide levels in the peri-infarct cortex were significantly elevated from day 3 to day 7 post-stroke. nih.gov While these studies often measure total or long-chain ceramides, they underscore the importance of ceramide metabolism in the brain's response to ischemic injury.

Inflammatory Conditions

This compound has been investigated for its role in modulating inflammatory responses, with a significant body of research focusing on its anti-inflammatory properties, particularly in the context of corneal inflammation.

Anti-inflammatory Effects

Research has demonstrated a novel, anti-inflammatory therapeutic role for liposomally delivered short-chain this compound. nih.govnih.gov In studies using a murine model of corneal inflammation, topical application of liposomal this compound (Lip-C6) significantly inhibited inflammation. nih.govnih.govresearchgate.net This anti-inflammatory effect was observed when Lip-C6 was administered either before or after stimulation with inflammatory agents like lipopolysaccharide (LPS) or Staphylococcus aureus. nih.govnih.govresearchgate.net The observed anti-inflammatory actions in vivo are consistent with previous reports showing an inhibitory role for ceramide on the respiratory burst in TNF-α-activated human neutrophils and on IgG-dependent neutrophil phagocytosis. nih.gov

Inhibition of CXC Chemokine Production

A key mechanism behind the anti-inflammatory effects of this compound is its ability to inhibit the production of CXC chemokines, which are potent neutrophil chemoattractants. nih.govnih.gov In human corneal epithelial cells, Lip-C6 at a concentration of 5 µM was shown to inhibit the production of CXCL1, CXCL5, and CXCL8. nih.govnih.govresearchgate.netarvojournals.org This inhibition of chemokine production was observed in cells stimulated with UV-killed Staphylococcus aureus. nih.govnih.govresearchgate.net Furthermore, Lip-C6 also blocked CXC chemokine production by both human and murine neutrophils. nih.govnih.govresearchgate.net The inhibition of these proinflammatory and proapoptotic MAP kinases, JNK and p38, is also a key part of the mechanism by which Lip-C6 exerts its effects. nih.govnih.govresearchgate.net

Corneal Inflammation

The therapeutic potential of this compound has been extensively demonstrated in the context of corneal inflammation. nih.govnih.govarvojournals.org In a murine model where LPS or S. aureus is applied to the abraded corneal surface, a significant inflammatory response occurs, leading to neutrophil infiltration and increased corneal haze. nih.govnih.govresearchgate.net Treatment with Lip-C6, both before and after the inflammatory stimulus, was found to significantly inhibit this corneal inflammation. nih.govnih.govresearchgate.net The reduction in inflammation was evidenced by decreased neutrophil infiltration to the corneal stroma and a reduction in the development of corneal haze. nih.govarvojournals.org Importantly, these anti-inflammatory effects were achieved without inducing apoptosis of corneal epithelial cells in vitro or in vivo, nor did Lip-C6 inhibit corneal wound healing. nih.govnih.govresearchgate.net

Interactive Data Table: Effect of Liposomal C6-Ceramide on CXC Chemokine Production

Cell TypeStimulantTreatmentChemokineOutcome
Human Corneal Epithelial CellsUV-killed S. aureus5 µM Lip-C6CXCL1, CXCL5, CXCL8Inhibition of production
Human NeutrophilsNot specifiedLip-C6CXC ChemokinesBlocked production
Murine NeutrophilsNot specifiedLip-C6CXC ChemokinesBlocked production

Interactive Data Table: In Vivo Effects of Liposomal C6-Ceramide on Corneal Inflammation

Animal ModelInflammatory StimulusTreatmentMeasured ParameterOutcome
MurineLPS or S. aureusTopical Lip-C6Neutrophil InfiltrationSignificantly inhibited
MurineLPS or S. aureusTopical Lip-C6Corneal HazeSignificantly inhibited
MurineLPS or S. aureusTopical Lip-C6Corneal ThicknessInhibited increase

Metabolic Disorders

Non-Alcoholic Steatohepatitis (NASH)

Non-alcoholic steatohepatitis (NASH) is characterized by dysregulation in lipid homeostasis, leading to the accumulation of lipids within the liver. While human and animal models of NASH have been associated with increased levels of long-chain ceramides, which are implicated in regulating fatty acid oxidation and inflammation, research into cell-permeable, short-chain ceramides has revealed different effects. nih.govdntb.gov.ua Studies have specifically investigated the administration of a liposomal formulation of this compound (Lip-C6) in models of liver disease.

In vitro studies using human hepatic stellate cells (hHSC), which are central to the process of hepatic fibrogenesis, showed that Lip-C6 administration inhibited their proliferation. nih.govnih.gov This effect was accompanied by an improvement in anti-oxidant protection and energy homeostasis within these cells. nih.gov

To extend these findings, the effects of Lip-C6 were examined in an in vivo mouse model that recapitulates some aspects of NASH, the methionine-choline deficient (MCD) diet model. nih.gov A single administration of Lip-C6 to mice on an MCD diet led to the upregulation of phosphorylated adenosine monophosphate-activated kinase (phospho-AMPK) without causing liver toxicity, apoptosis, or worsening inflammatory signals. nih.gov Furthermore, lipidomic analysis using mass spectrometry revealed that Lip-C6 treatment corrected the imbalance of hepatic phosphatidylcholines and diacylglycerides that was induced by the MCD diet. nih.govnih.gov These findings suggest that short-term administration of Lip-C6 can help restore homeostatic lipid function in a model of liver inflammation with fat accumulation. nih.gov

Model SystemKey Findings for this compound (Lip-C6)Observed Effect
Human Hepatic Stellate Cells (hHSC) (in vitro)ProliferationInhibited nih.govnih.gov
Human Hepatic Stellate Cells (hHSC) (in vitro)Anti-oxidant Protection & Energy HomeostasisImproved nih.gov
Methionine-Choline Deficient (MCD) Diet Mouse Model (in vivo)Phospho-AMPK LevelsUpregulated nih.gov
Methionine-Choline Deficient (MCD) Diet Mouse Model (in vivo)Hepatic Lipid Profile (Phosphatidylcholines, Diacylglycerides)Imbalance was reversed nih.govnih.gov
Methionine-Choline Deficient (MCD) Diet Mouse Model (in vivo)Liver Toxicity / ApoptosisNot induced nih.gov

Energy Homeostasis

Ceramides and their metabolites can have significant effects on cellular metabolism and energy balance, often promoting a shift from anabolic to catabolic states. nih.gov The accumulation of certain ceramide species is linked to lipotoxicity and can interfere with cellular signaling pathways. nih.gov

However, investigations into the short-chain this compound have demonstrated its potential to positively modulate energy homeostasis in specific contexts. nih.govmdpi.com In studies involving human hepatic stellate cells, administration of liposomal this compound (Lip-C6) led to improved energy homeostasis. nih.govresearchgate.net This was evidenced by the upregulation of the energy sensor adenosine monophosphate-activated kinase (AMPK) and a corresponding increase in adenosine triphosphate (ATP). nih.govnih.gov

In a mouse model of NASH, short-term treatment with Lip-C6 was shown to reverse energy and metabolic depletion. nih.gov This was associated with an increase in protective anti-oxidant signaling pathways, suggesting a restoration of homeostatic lipid function. nih.gov The activation of AMPK is a key indicator of this improved energy status, as it is a central regulator of cellular energy balance. nih.govnih.gov

Model SystemParameterEffect of this compound (Lip-C6)
Human Hepatic Stellate Cells (hHSC)AMPK ActivationIncreased nih.govnih.gov
Human Hepatic Stellate Cells (hHSC)ATP LevelsIncreased nih.gov
Methionine-Choline Deficient (MCD) Diet Mouse ModelEnergy/Metabolic DepletionReversed nih.gov
Methionine-Choline Deficient (MCD) Diet Mouse ModelProtective Anti-oxidant SignalingIncreased nih.gov

Cardiovascular Diseases

The role of ceramides in cardiovascular disease is complex, with effects that are highly dependent on the length of their fatty acyl chain. nih.govahajournals.org While a significant body of research points to the accumulation of long-chain ceramides in the development of conditions like atherosclerosis, heart failure, and myocardial infarction, studies on short-chain ceramides such as this compound have revealed specific, direct effects on cardiac cells. nih.govfrontiersin.org

Research using isolated cardiomyocytes has demonstrated that acute treatment with this compound can have a negative impact on cardiac function. One study reported that this compound depresses the contractility of cardiomyocytes. nih.gov Another finding indicates that this compound can induce the death of cardiomyocytes. mdpi.com This suggests a potential role for this compound in pathological processes within the heart muscle. The use of this compound in these experimental settings is common due to its ability to more readily pass through the plasma membrane compared to ceramides with longer acyl chains. mdpi.com

Model SystemParameterObserved Effect of this compound
Isolated CardiomyocytesCell Death (Apoptosis)Induced mdpi.com
Isolated CardiomyocytesCardiac ContractilityDepressed nih.gov

Research Methodologies and Techniques

In Vitro Studies

In vitro research, utilizing cultured cell lines, forms the foundation of our understanding of C6 ceramide's mechanism of action. This approach enables the systematic study of cellular processes in response to this bioactive lipid.

Cell Culture Models

A diverse range of human and animal cell lines are employed to study the effects of this compound across different biological contexts and disease models. These models include:

HeLa Cells: A human cervical cancer cell line, widely used in cancer research. Studies in HeLa cells have explored this compound-induced apoptosis and its metabolic fate.

FRTL-5 Cells: A line of rat thyroid epithelial cells. Research in this model has investigated ceramide-induced apoptosis and its effects on phospholipase D activity. nih.gov

Astrocytoma Cells: Human astrocytoma (glioblastoma) cells are used to study the potential of this compound in brain cancer therapy. Research has demonstrated that this compound induces p53-dependent apoptosis in these cells. nih.govnih.gov

NSCLC (Non-Small Cell Lung Cancer) Cells: Cell lines such as A549 and PC9 are used to investigate the therapeutic potential of this compound in lung cancer. Studies show that ceramide analogs can induce significant apoptosis in NSCLC cells. nih.govnih.gov

K562 Cells: A human chronic myelogenous leukemia cell line. This model is used to study ceramide-induced apoptosis in hematopoietic malignancies, revealing the involvement of caspase-8 and JNK pathways. nih.gov

OCI-AML3 Cells: A human acute myeloid leukemia cell line, used to study the effects of this compound in the context of different genetic backgrounds compared to other leukemia cells.

U937 Cells: A human monocytic cell line, utilized to investigate the role of ceramide in apoptosis and cell cycle arrest in myeloid leukemia.

HCT116 Cells: A human colon cancer cell line. Research in HCT116 cells has explored ceramide-induced apoptosis and cell cycle arrest. nih.gov

OVCAR-3 Cells: A human ovarian cancer cell line. These cells are used to study the pro-apoptotic and anti-migration effects of this compound in ovarian cancer.

HEK293T Cells: A human embryonic kidney cell line, often used for its high transfectability in studies involving protein expression and signaling pathways.

K562-Cas9-BFP Cells: A derivative of the K562 cell line engineered to express Cas9 nuclease and blue fluorescent protein (BFP), used for genome-wide CRISPR-Cas9 screens to identify genetic modifiers of this compound toxicity. researchgate.net

HaCaT Cells: A human keratinocyte cell line, used as a model for normal skin cells to compare the cytotoxic effects of this compound on cancerous versus non-cancerous cells. nih.gov

Canine Mammary Cancer Cells: Cell lines such as CMT7364 and CHMp are used in veterinary oncology research to investigate the effects of this compound on tumor growth and metastasis. nih.gov

Human Hepatic Stellate Cells: These cells are used in studies related to liver fibrosis and cancer, where the role of sphingolipids like this compound is of interest.

Cell Viability Assays

To quantify the cytotoxic effects of this compound, several cell viability assays are commonly employed. These assays measure the proportion of living and dead cells in a population after treatment.

Trypan Blue Exclusion Assay: This is a simple dye exclusion test. Living cells with intact membranes exclude the blue dye, while dead cells with compromised membranes take it up and appear blue. In human astrocytoma cells, treatment with this compound resulted in approximately 65% cell death as determined by this method. nih.govnih.gov Similarly, in K562 leukemia cells, both 25 µM and 50 µM concentrations of this compound were shown to effectively promote cell death over a 72-hour period. nih.gov

Cell Counting Kit-8 (CCK-8) Assay: This colorimetric assay measures cell viability based on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases in living cells. In studies with canine mammary cancer cells, the CCK-8 assay was used to demonstrate a dose-dependent decrease in cell viability upon exposure to this compound. nih.gov

MTT Assay: The MTT assay is another colorimetric method that measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan (B1609692) product. In HaCaT keratinocytes, this compound treatment led to a dose-dependent decrease in cell viability, with a 37.5% reduction at 25 µM and a 51.5% reduction at 100 µM after 24 hours. nih.gov

Cell LineAssayThis compound ConcentrationObservationReference
Astrocytoma (HTB12)Trypan Blue1 µg/ml~65% cell death after 48h nih.govnih.gov
K562Trypan Blue25 µM & 50 µMTime-dependent increase in cell death nih.gov
Canine Mammary CancerCCK-8VariableDose-dependent decrease in viability nih.gov
HaCaTMTT25 µM37.5% reduction in viability after 24h nih.gov
HaCaTMTT100 µM51.5% reduction in viability after 24h nih.gov

Apoptosis Detection Assays

A key area of this compound research is its ability to induce programmed cell death, or apoptosis. Various assays are used to detect and quantify apoptosis.

Caspase ELISA: This assay measures the activity of caspases, which are key proteases in the apoptotic cascade. In human astrocytoma cells, a Caspase-3 ELISA assay confirmed that cell death induced by this compound occurs via apoptosis. nih.govnih.gov

DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments. This can be visualized as a "ladder" on an agarose (B213101) gel. This technique was used to confirm apoptosis in astrocytoma cells and FRTL-5 thyroid cells treated with ceramide. nih.govnih.gov

Flow Cytometry: This powerful technique can be used to quantify apoptotic cells. Cells are often stained with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells, and a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic/necrotic, and live cells. In K562 cells, flow cytometry after PI staining showed a significant increase in the sub-G1 population (indicative of DNA fragmentation) after treatment with 25 µM C6-ceramide. nih.gov Double staining with Annexin V and TMRM (to measure mitochondrial membrane potential) further confirmed the apoptotic mechanism. nih.gov

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled nucleotides. abcam.comresearchgate.netnih.govresearchgate.netthermofisher.com This method is used for the recognition of apoptotic nuclei in various cell preparations. abcam.com

Confocal Microscopy: This imaging technique provides high-resolution images of cells. Fluorescent dyes that stain specific cellular components, such as the nucleus (e.g., Hoechst or DAPI), can be used to visualize the morphological changes characteristic of apoptosis, like chromatin condensation and nuclear fragmentation. This has been used to observe this compound-induced apoptosis in glioma cells. researchgate.net

Transmission Electron Microscopy (TEM): TEM provides ultrastructural details of the cell. It can reveal classic apoptotic features such as cell shrinkage, chromatin condensation against the nuclear membrane, and the formation of apoptotic bodies. TEM has been used to examine the ultrastructural changes in glioma cells following treatment with this compound. researchgate.net

Cell LineAssayThis compound TreatmentKey FindingReference
Astrocytoma (HTB12)Caspase-3 ELISA1 µg/ml for 48hIncreased caspase-3 activity, confirming apoptosis nih.govnih.gov
Astrocytoma (HTB12)DNA Fragmentation1 µg/ml for 48hDNA laddering observed, a hallmark of apoptosis nih.gov
K562Flow Cytometry (PI)25 µM>25% of cells in sub-G1 phase after 48h nih.gov
K562Flow Cytometry (Annexin V)50 µM for 72hNearly all cells were Annexin V positive nih.govnih.gov
NSCLC (A549, H460, H1299)Flow Cytometry (Annexin V/PI)20 µM for 48hSignificant increase in early (~8-15 fold) and late (~5-25 fold) apoptotic cells nih.gov

Cell Cycle Analysis

This compound can also influence cell proliferation by causing arrest at specific phases of the cell cycle.

Flow Cytometry: This is the primary method for cell cycle analysis. Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. In canine mammary cancer cells, this compound treatment was shown to regulate the cell cycle. nih.gov Studies in other cell types, like Molt-4 leukemia cells, have shown that this compound can induce a dramatic arrest in the G0/G1 phase. mdpi.com Similarly, in HCT116 cells, fucoidan, another agent that can modulate cell cycle, induced G1 arrest. nih.gov

Migration and Invasion Assays

The effect of this compound on the metastatic potential of cancer cells is often assessed using migration and invasion assays.

Wound-Healing Assays: In this assay, a "scratch" or "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified. In canine mammary cancer cells (CMT7364 and CHMp), treatment with 8 µM this compound for 48 hours significantly inhibited wound healing. The healing percentage in treated CMT7364 cells was 67.82% compared to 97.80% in control cells, and in CHMp cells, it was 40.41% compared to 84.79% in controls. nih.gov

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. It is crucial for elucidating the signaling pathways affected by this compound. This method allows researchers to measure changes in the total expression level of key proteins involved in apoptosis, cell cycle, and migration, as well as changes in their activation state, which is often regulated by phosphorylation.

In studies of this compound, Western blotting has been used to demonstrate:

Induction of p53: In astrocytoma cells, this compound treatment led to the induction of the p53 tumor suppressor protein. nih.gov

Cleavage of Caspases and PARP: In K562 cells, this compound was shown to induce the cleavage (activation) of caspase-8 and caspase-9. nih.gov In HaCaT cells, cleavage of PARP1, a substrate of activated caspases, was also observed. nih.gov

Phosphorylation of Kinases: In K562 cells, this compound promoted the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of its substrate, JUN, while not affecting the p38 kinase. nih.gov

Regulation of JAK1/STAT3 Signaling: In canine mammary cancer, this compound was found to inhibit cancer growth and metastasis by targeting EGR3 through the regulation of the JAK1/STAT3 signaling pathway, which involves changes in the phosphorylation status of JAK1 and STAT3. mdpi.com

In Vivo Studies

To understand the physiological and pathological relevance of this compound, researchers turn to in vivo studies using animal models. These models allow for the investigation of the compound's effects in a complex, whole-organism setting.

Murine xenograft models are extensively used in cancer research to evaluate the anti-tumor efficacy of therapeutic agents like this compound. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. Studies have successfully used murine xenograft models to demonstrate that this compound can suppress the growth of canine mammary cancer and human pancreatic cancer. nih.govnih.govnih.gov In some studies, this compound is delivered in nanoliposome formulations to improve its bioavailability and targeting to the tumor site. nih.gov

The methionine-choline deficient (MCD) diet mouse model is a well-established experimental system for inducing non-alcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fat accumulation. nih.govplos.org While the MCD diet itself leads to alterations in hepatic ceramide levels, with an accumulation of total ceramides (B1148491), specific studies directly administering this compound in this model to evaluate its therapeutic potential are also of interest. nih.govresearchgate.net For example, a liposomal formulation of this compound has been shown to exert anti-inflammatory and anti-lipogenic effects, reversing the imbalance in certain lipids and activating protective anti-oxidant signaling pathways in MCD-fed mice. springermedicine.com

In murine xenograft models, the effect of this compound on tumor progression is a primary outcome measure. Tumor volume is regularly monitored, and at the end of the study, tumors are excised and weighed.

In a study using a canine mammary cancer xenograft model, treatment with this compound resulted in significant suppression of tumor growth. nih.gov The anti-tumor effects of 60 mg/kg of this compound were comparable to the conventional chemotherapeutic agent cisplatin. nih.gov Furthermore, this compound was shown to inhibit metastasis to the lungs. nih.gov In a murine model of hepatocellular carcinoma, a nanoliposome formulation of this compound (LipC6) monotherapy slowed tumor growth, resulting in a less than 300% increase in tumor size over a 6-week period, compared to a greater than 700% increase in the control group. nih.gov

Combination therapy studies have also been conducted. In a SCID mouse model with implanted L3.6 human pancreatic cancer, the combination of this compound with paclitaxel (B517696) induced a high rate of dose-related tumor regression (mean 69%) and improved survival compared to paclitaxel alone. nih.gov

Table 3: In Vivo Anti-Tumor Effects of this compound in Murine Xenograft Models
Cancer TypeModelThis compound FormulationKey Findings
Canine Mammary CancerXenograftThis compoundSignificant suppression of tumor growth; Inhibition of lung metastasis
Hepatocellular CarcinomaXenograftNanoliposome C6-Ceramide (LipC6)Slowed tumor growth (<300% increase vs. >700% in control over 6 weeks)
Human Pancreatic CancerXenograft (SCID mice)This compound (in combination with Paclitaxel)Mean tumor regression of 69%

The inflammatory response is a critical component of many pathological conditions, and this compound has been shown to modulate the expression of key inflammatory markers.

In a study investigating the effects of this compound on T helper cell differentiation, it was found that this compound increased the expression of cyclooxygenase-2 (COX-2) in CD4+ T cells. plos.org This effect was linked to the enhancement of Th1 responses. plos.org The study also suggested that this this compound-mediated increase in IFN-γ production was dependent on the COX-2 pathway. plos.org

In the context of atopic dermatitis, a condition characterized by skin inflammation, levels of certain ceramides have been correlated with the local cytokine milieu. researchgate.net For instance, in non-lesional skin, a positive correlation was found between ceramide levels and the Th2 chemokines CCL17 and CCL22. researchgate.net In lesional skin, however, an inverse correlation was observed between ceramide markers and various cytokines, suggesting a complex interplay between ceramides and the immune response in different inflammatory states. researchgate.net Furthermore, cytokine-mediated production of ceramide has been shown to be redox-sensitive, with antioxidants blocking the induction of ceramide by pro-inflammatory cytokines like TNF-α and IL-1β.

Assessment of Liver Toxicity and Lipidomic Profiles

Research into the effects of this compound, particularly when delivered via novel platforms like nanoliposomes, necessitates a thorough evaluation of its impact on liver health and the broader lipid landscape.

In a study investigating the effects of liposomal C6-ceramide (Lip-C6) in a methionine-choline deficient (MCD) diet mouse model, which mimics some aspects of non-alcoholic steatohepatitis (NASH), researchers found that a single tail-vein injection of Lip-C6 did not induce liver toxicity. nih.govnih.gov This was determined by assessing markers of liver damage and apoptosis. nih.govnih.gov Concurrently, the study analyzed the hepatic lipidomic profile, revealing that the MCD diet caused an imbalance in phosphatidylcholines and diacylglycerides. nih.govnih.gov Treatment with Lip-C6 was shown to reverse this imbalance, suggesting a restoration of homeostatic lipid function. nih.govnih.govnih.gov

Furthermore, studies in mouse models of alcohol-associated liver disease (ALD) have utilized mass spectrometry to measure sphingolipids, including C16:0-ceramide, in both the liver and serum. biorxiv.org Deletion of the ceramide synthase 6 (CerS6) gene, which is responsible for producing C16-ceramide, was shown to reduce C16:0-ceramide levels in both the serum and livers of both sexes. biorxiv.org This highlights the liver as a significant source of circulating C16-ceramides and demonstrates the ability to manipulate and measure specific ceramide species to understand their role in liver pathology. biorxiv.orgnih.gov

The table below summarizes the key findings related to the assessment of liver toxicity and lipidomic profiles in response to this compound or modulation of its metabolic pathways.

Model Intervention Key Findings Reference
Methionine-choline deficient (MCD) diet mouse model of NASHSingle tail-vein injection of liposomal C6-ceramide (Lip-C6)No induction of liver toxicity or apoptosis. Reversed the imbalance in hepatic phosphatidylcholines and diacylglycerides caused by the MCD diet. nih.govnih.govnih.gov
Alcohol-associated liver disease (ALD) mouse modelDeletion of Ceramide Synthase 6 (CerS6)Reduced levels of C16:0-ceramide in both serum and liver. biorxiv.org

Advanced Techniques

The investigation of this compound's mechanisms of action and the development of its therapeutic potential are driven by cutting-edge research techniques. These advanced methods allow for a deeper and more precise understanding of its cellular and molecular interactions.

To systematically uncover the genetic factors that influence cellular responses to this compound, researchers have employed genome-wide CRISPR-Cas9 screening. nih.govbiologists.comnih.gov This powerful technique allows for the identification of genes that, when knocked out, confer resistance or sensitivity to this compound-induced toxicity. nih.govbiologists.comnih.gov

In one such screen, K562 chronic myelogenous leukemia cells were utilized as they are known to be sensitive to this compound-induced cell death. biologists.com The screen revealed a complex network of genetic modifiers of this compound toxicity. nih.govbiologists.comnih.gov These genes were associated with several key cellular processes, including:

Sphingolipid metabolism

Vesicular trafficking

Membrane biology

A significant finding from this research was the identification of the phospholipid flippase subunit TMEM30A and its partner, the P4-type ATPase ATP11B. nih.govbiologists.com The loss of either of these proteins was found to disrupt the asymmetry of the plasma membrane and lead to resistance against this compound toxicity. nih.govbiologists.com This provided novel insight into the mechanism of this compound-induced cell death, implicating plasma membrane organization as a critical factor. nih.govbiologists.comnih.gov

The table below outlines the key outcomes of the genome-wide CRISPR-Cas9 screen for this compound toxicity modifiers.

Cell Line Technique Key Gene Hits Associated Cellular Process Outcome of Gene Loss Reference
K562 (Chronic Myelogenous Leukemia)Genome-wide CRISPR-Cas9 knockout screenTMEM30A, ATP11BPlasma membrane asymmetry, phospholipid transportResistance to this compound-induced cell death nih.govbiologists.com
K562 (Chronic Myelogenous Leukemia)Genome-wide CRISPR-Cas9 knockout screenGenes involved in sphingolipid metabolism, vesicular trafficking, and membrane biologySphingolipid metabolism, vesicular transport, membrane dynamicsModification of this compound toxicity nih.govbiologists.comnih.gov

Mass spectrometry (MS) is an indispensable tool for the detailed analysis of lipids, a field known as lipidomics. creative-proteomics.com Due to its high sensitivity and specificity, MS allows for the identification and quantification of individual ceramide species, including this compound, from complex biological mixtures. creative-proteomics.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis. creative-proteomics.com This technique first separates lipids using liquid chromatography, and the eluted molecules are then ionized and analyzed by the mass spectrometer. creative-proteomics.com This approach has been used to demonstrate that this compound is metabolized by cells, as evidenced by a significant reduction in intracellular this compound levels over a 24-hour period in HaCaT keratinocyte cells. nih.gov

In studies of non-alcoholic steatohepatitis (NASH), mass spectrometry lipidomics was employed to analyze liver tissue from mice on a methionine-choline deficient (MCD) diet. nih.govnih.gov The analysis revealed that treatment with liposomal C6-ceramide (Lip-C6) reversed the diet-induced imbalance in hepatic phosphatidylcholines and diacylglycerides. nih.govnih.gov

Another advanced MS technique, matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance (MALDI-FTICR) imaging mass spectrometry, has been used for the on-tissue detection and spatial localization of bioactive sphingolipids, including short and long-chain ceramides, in sectioned liver tissue. researchgate.net

The table below summarizes the applications of mass spectrometry in the analysis of this compound and related lipids.

Technique Sample Type Key Findings Reference
LC-MS/MSHaCaT keratinocyte cell pelletsDemonstrated cellular metabolism of this compound, with a 94% reduction in intracellular levels over 24 hours. nih.gov
Mass Spectrometry LipidomicsLiver tissue from MCD-fed miceShowed that Lip-C6 treatment reversed the imbalance in hepatic phosphatidylcholines and diacylglycerides. nih.govnih.gov
MALDI-FTICR Imaging Mass SpectrometrySectioned liver tissue from miceQualitative confirmation and spatial localization of short and long acyl chain ceramides. researchgate.net

A significant challenge in the therapeutic application of ceramides is their inherent hydrophobicity and poor solubility in aqueous solutions, which limits their systemic delivery. nih.govsciprofiles.com To overcome this, researchers have developed nanoliposomal formulations to encapsulate this compound. nih.govresearchgate.net These formulations, often referred to as LipC6 or Ceramide NanoLiposomes (CNL), are designed to be water-soluble and can travel through the bloodstream to target specific tissues, such as tumors. nih.govresearchgate.net

The design of these nanoliposomes often includes polyethylene (B3416737) glycol (PEG) to enhance stability and circulation time. nih.gov The enhanced permeability and retention (EPR) effect allows these nanoparticles to accumulate preferentially in tumor tissues. nih.govresearchgate.net Studies have shown that this compound can be released from the nanoliposome and partition into the cells within the tumor microenvironment. nih.gov

These nanoliposomal this compound formulations have been investigated for their anti-tumor activity in various cancers, including hepatocellular carcinoma (HCC). nih.govsciprofiles.com The development of these delivery systems has progressed to the point of investigational new drug (IND) applications for clinical trials in patients with solid tumors. nih.govresearchgate.net

The table below details the characteristics and applications of nanoliposomal this compound formulations.

Formulation Name Composition Highlights Key Features Therapeutic Target Reference
LipC630 molar percent C6-ceramide, 15 molar percent PEG90-nm size, allows for intravenous delivery and tumor targeting via EPR effect.Hepatocellular Carcinoma (HCC), other solid tumors nih.gov
Ceramide NanoLiposome (CNL)C6-ceramide encapsulated in a liposomeWater-soluble, nontoxic delivery platform.Solid tumors, specifically investigated for HCC. sciprofiles.comresearchgate.net
F3 peptide-targeted liposomesDoxorubicin and C6-ceramide co-encapsulated, functionalized with F3 peptideTargeted delivery to cells expressing nucleolin.Ovarian and lung cancer cells. nih.gov

Investigating the ability of compounds to cross the blood-brain barrier (BBB) is crucial for developing treatments for central nervous system disorders. In vitro BBB models provide a valuable tool for this purpose, recreating the cellular barrier that separates the brain from the systemic circulation. mdpi.com

These models often consist of co-cultures of primary rat brain capillary endothelial cells, brain pericytes, and astrocytes. researchgate.netnih.govresearchgate.net To assess the permeability of this compound, synthetic plant-type d18:2/C6-ceramide has been applied to the "vascular side" of such a model. nih.gov The concentration of the ceramide is then measured in the medium on the "brain side" after a specific incubation period, typically using LC-MS/MS for detection. nih.govresearchgate.net

One study using this model demonstrated that d18:2/C6-ceramide could indeed permeate the in vitro BBB. researchgate.netnih.gov The results showed an increase in the levels of d18:2/C6-ceramide on the brain side of the model following its application to the vascular side. nih.govresearchgate.net Interestingly, the study also found that the ceramide was partially metabolized to d18:2/C6-sphingomyelin (SM) during its transit across the barrier. nih.gov This suggests that not only can short-chain ceramides cross the BBB, but they may also be biochemically modified in the process. researchgate.netnih.gov

The table below summarizes the findings from the use of an in vitro BBB model to study this compound permeability.

Model System Compound Tested Analytical Method Key Findings Reference
Primary cultures of rat brain capillary endothelial cells, pericytes, and astrocytesSynthetic d18:2/C6-ceramideLC-MS/MSd18:2/C6-ceramide permeated the in vitro BBB. It was partially metabolized to d18:2/C6-sphingomyelin during transit. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the primary mechanisms by which C6 ceramide induces apoptosis in cancer cells, and what experimental models validate these pathways?

this compound triggers apoptosis via activation of protein phosphatases (e.g., PP2A) and modulation of mitochondrial pathways. In Molt-4 leukemia cells, concentrations >15 μM induce apoptosis through caspase activation, while lower concentrations (10 μM) arrest the cell cycle at G0/G1 . Experimental validation often involves Annexin V assays for apoptosis detection and Western blotting for caspase-3/9 cleavage .

Q. How do researchers standardize this compound delivery in vitro to ensure reproducibility across studies?

this compound is typically dissolved in ethanol or DMSO (final solvent concentration ≤0.1%) and diluted in cell culture media. Dose-response curves (e.g., 5–25 μM) are established using MTT assays to determine IC50 values. Consistency requires controlling variables like serum content, which can sequester ceramides .

Q. What cellular models are most frequently used to study this compound’s bioactivity, and what limitations do they pose?

Common models include human melanoma (WM-115, A-375), breast cancer (MCF-7), and leukemia (Molt-4) cell lines. Limitations include variable ceramide metabolism across cell types and the lack of in vivo mimicry in monolayer cultures. Primary cells (e.g., human melanocytes) are used as non-cancerous controls .

Advanced Research Questions

Q. How do contradictory findings on this compound’s pro-survival vs. pro-apoptotic effects align with concentration-dependent mechanisms?

At low concentrations (≤10 μM), this compound activates MAPK pathways, promoting transient survival in stressed cells. Higher doses (>15 μM) overwhelm pro-survival signals, inducing apoptosis via PP2A-mediated dephosphorylation of AKT/mTOR. Studies using phospho-specific antibodies and kinase inhibitors (e.g., U0126 for MAPK) clarify these dual roles .

Q. What methodological strategies enhance this compound’s stability and bioavailability in vivo, and how do they impact experimental outcomes?

Liposomal encapsulation improves solubility and reduces enzymatic degradation. For example, liposomal this compound shows 3-fold higher uptake in melanoma xenografts compared to free C6, validated via LC-MS quantification. This method also minimizes hepatotoxicity, enabling systemic administration in murine models .

Q. How does this compound synergize with chemotherapeutics like doxorubicin, and what molecular pathways underlie this interaction?

this compound sensitizes cells to doxorubicin by inhibiting P-glycoprotein (via PP2A) and enhancing AMPK activation, which suppresses mTORC1. Synergy is quantified using Chou-Talalay combination indices, with Western blotting for p-AMPK and p-S6K1. Co-treatment reduces IC50 of doxorubicin by 40–60% in breast cancer models .

Q. What experimental approaches resolve discrepancies in this compound’s effects on non-cancerous vs. cancerous cells?

Comparative transcriptomics (RNA-seq) and lipidomics (LC-MS/MS) identify differential expression of ceramide-metabolizing enzymes (e.g., ceramide synthase vs. ceramidase). For instance, B10BR melanocytes exhibit higher ceramidase activity, hydrolyzing this compound before apoptosis induction, unlike melanoma cells .

Methodological Guidance

  • Dose Optimization : Pre-test serum-free conditions to avoid lipid interference .
  • Controls : Include ceramide analogs (e.g., C2 ceramide) and inhibitors (e.g., PP2A inhibitor okadaic acid) to confirm specificity .
  • Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to map ceramide-induced signaling networks from phosphoproteomics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C6 Ceramide
Reactant of Route 2
Reactant of Route 2
C6 Ceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.